molecular formula C16H22N2O6 B1631096 Z-Thr-gly-oet

Z-Thr-gly-oet

Cat. No.: B1631096
M. Wt: 338.36 g/mol
InChI Key: HJLLTKBIYMYCMV-RISCZKNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Thr-gly-oet is a useful research compound. Its molecular formula is C16H22N2O6 and its molecular weight is 338.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-Thr-gly-oet suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Thr-gly-oet including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

IUPAC Name

ethyl 2-[[(2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate

InChI

InChI=1S/C16H22N2O6/c1-3-23-13(20)9-17-15(21)14(11(2)19)18-16(22)24-10-12-7-5-4-6-8-12/h4-8,11,14,19H,3,9-10H2,1-2H3,(H,17,21)(H,18,22)/t11-,14+/m1/s1

InChI Key

HJLLTKBIYMYCMV-RISCZKNCSA-N

SMILES

CCOC(=O)CNC(=O)C(C(C)O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)CNC(=O)C(C(C)O)NC(=O)OCC1=CC=CC=C1

sequence

TG

Origin of Product

United States

Foundational & Exploratory

Z-Thr-Gly-OEt chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth profile of Z-Thr-Gly-OEt (N-Benzyloxycarbonyl-L-threonine-glycine ethyl ester), a protected dipeptide derivative widely utilized in synthetic peptide chemistry and enzymatic kinetic studies.

Chemical Identity & Specifications

Z-Thr-Gly-OEt is a dipeptide intermediate featuring a benzyloxycarbonyl (Cbz or Z) protecting group on the N-terminus and an ethyl ester protection on the C-terminus. This orthogonal protection strategy renders the molecule uncharged and lipophilic, facilitating solubility in organic solvents for coupling reactions or enzymatic assays.

Parameter Specification
IUPAC Name Ethyl 2-[[(2S,3R)-2-(benzyloxycarbonylamino)-3-hydroxybutanoyl]amino]acetate
Common Name Z-Thr-Gly-OEt
CAS Number 27482-74-2
Molecular Formula C₁₆H₂₂N₂O₆
Molecular Weight 338.36 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol, Ethanol; sparingly soluble in water
pKa (Predicted) ~13 (OH group), Amide protons are non-ionizable in standard range
Structural Architecture

The molecule consists of three distinct domains: the hydrophobic Z-group (left), the polar Threonine residue (center), and the Glycine Ethyl Ester (right). The presence of the secondary alcohol on the Threonine side chain adds a layer of complexity, often requiring careful handling to prevent O-acylation during synthesis.

Molecular Connectivity Diagram

The following diagram illustrates the connectivity and functional domains of Z-Thr-Gly-OEt.

Z_Thr_Gly_OEt_Structure Figure 1: Structural Domains of Z-Thr-Gly-OEt Z_Group Z-Protecting Group (Benzyloxycarbonyl) Thr_Residue L-Threonine Residue (Side chain: -CH(OH)CH3) Z_Group->Thr_Residue Carbamate Linkage (Stable to base/acid) Gly_Residue Glycine Residue (-NH-CH2-CO-) Thr_Residue->Gly_Residue Peptide Bond (Amide) OEt_Group Ethyl Ester (-O-CH2-CH3) Gly_Residue->OEt_Group Ester Linkage (Base labile)

Synthesis Methodology

The synthesis of Z-Thr-Gly-OEt typically follows a standard solution-phase peptide coupling protocol. The Carbodiimide method (EDC/HOBt) is preferred over acid chlorides to minimize racemization of the Threonine residue and prevent O-acylation of the unprotected hydroxyl group.

Protocol: EDC/HOBt Coupling

Reagents:

  • Component A: Z-Thr-OH (N-Benzyloxycarbonyl-L-threonine)

  • Component B: H-Gly-OEt·HCl (Glycine ethyl ester hydrochloride)

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

  • Base: NMM (N-Methylmorpholine) or DIPEA

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Workflow:

  • Activation: Dissolve Z-Thr-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF at 0°C. Add EDC·HCl (1.1 eq) and stir for 15 minutes to form the active ester.

  • Neutralization: In a separate vessel, dissolve H-Gly-OEt·HCl (1.1 eq) in DMF and add NMM (1.1 eq) to liberate the free amine.

  • Coupling: Add the amine solution to the activated Z-Thr-OH mixture.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight (12-16 hours).

  • Work-up: Dilute with Ethyl Acetate. Wash successively with:

    • 1M Citric Acid or 5% KHSO₄ (removes unreacted amine/base)

    • Saturated NaHCO₃ (removes unreacted acid)

    • Brine (drying)

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Synthesis Logic Flow

Synthesis_Workflow Figure 2: Synthesis Workflow for Z-Thr-Gly-OEt Start_Acid Z-Thr-OH (Carboxylic Acid) Activation Activation (EDC/HOBt, 0°C) Start_Acid->Activation Start_Amine H-Gly-OEt·HCl (Amine Salt) Neutralization Neutralization (NMM/DIPEA) Start_Amine->Neutralization Coupling Coupling Reaction (Formation of Amide Bond) Activation->Coupling Neutralization->Coupling Workup Acid/Base Wash (Purification) Coupling->Workup Product Z-Thr-Gly-OEt (Final Product) Workup->Product

Analytical Characterization

Researchers validating the identity of Z-Thr-Gly-OEt should look for the following spectral signatures.

Predicted ¹H NMR (DMSO-d₆, 400 MHz)
  • 7.30–7.40 ppm (m, 5H): Aromatic protons of the Z-group (Phenyl ring).

  • 5.05 ppm (s, 2H): Benzylic -CH₂- of the Z-group.

  • 4.10 ppm (q, 2H): Ethyl ester -CH₂-.

  • 3.80–3.90 ppm (m, 1H): Threonine α-proton.

  • 3.70–3.80 ppm (d, 2H): Glycine α-protons (often appears as a doublet due to amide coupling).

  • 3.90–4.00 ppm (m, 1H): Threonine β-proton (-CH-OH).

  • 1.15–1.20 ppm (t, 3H): Ethyl ester -CH₃.

  • 1.05 ppm (d, 3H): Threonine γ-methyl group (-CH₃).

Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: 339.37 m/z

  • Expected [M+Na]⁺: 361.35 m/z

  • Fragment Ions: Loss of the Z-group (91 m/z for benzyl tropylium ion) is common in fragmentation modes.

Applications in Research

1. Enzymatic Substrate Models: Z-Thr-Gly-OEt serves as a chromogenic or analytical substrate for proteases that exhibit specificity for threonine or glycine residues. It is particularly useful in studying Serine Proteases and Peptide Deformylases . The ester bond (OEt) can be hydrolyzed by esterases, while the peptide bond (Thr-Gly) is targeted by endopeptidases.

2. Peptide Fragment Synthesis: As a fully protected dipeptide, it functions as a building block.

  • C-Terminal Extension: The Ethyl ester can be hydrolyzed (LiOH/MeOH) to yield Z-Thr-Gly-OH , ready for coupling to a third amino acid.

  • N-Terminal Extension: The Z-group can be removed via catalytic hydrogenolysis (H₂/Pd-C) to yield H-Thr-Gly-OEt , which can then be coupled to a new N-terminal amino acid.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7019127, Z-Thr-gly-oet. Retrieved from [Link][1]

Sources

A Tale of Two Dipeptides: An In-depth Technical Guide to the Core Differences Between Z-Thr-Gly-OEt and Z-Gly-Gly-OEt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of peptide synthesis, the selection of appropriate building blocks is paramount to the success of complex molecular construction. Among these, N-protected dipeptides serve as crucial intermediates, streamlining the assembly of larger peptide chains. This technical guide provides a comprehensive analysis of two such dipeptides: N-Benzyloxycarbonyl-L-threonyl-glycine ethyl ester (Z-Thr-Gly-OEt) and N-Benzyloxycarbonyl-glycyl-glycine ethyl ester (Z-Gly-Gly-OEt). While structurally similar, the presence of a hydroxyl- and methyl-bearing side chain in the threonine residue of Z-Thr-Gly-OEt introduces significant differences in its chemical and physical properties compared to the archetypal simplicity of the glycine-containing counterpart. This guide will explore these distinctions in detail, offering researchers, scientists, and drug development professionals a deeper understanding of their respective synthesis, handling, and application.

Introduction: The Significance of Dipeptide Building Blocks

Chemical peptide synthesis is a methodical process of forming peptide bonds between amino acids in a defined sequence.[1] The use of N-protected dipeptides, such as Z-Thr-Gly-OEt and Z-Gly-Gly-OEt, offers several advantages over a stepwise single amino acid addition. It can reduce the number of coupling and deprotection cycles, potentially improving overall yield and purity. Furthermore, incorporating a pre-formed dipeptide unit can minimize the risk of side reactions, such as epimerization, at the C-terminal residue of the growing peptide chain.[2]

The benzyloxycarbonyl (Z or Cbz) group is a widely used N-terminal protecting group in solution-phase peptide synthesis.[3][4] Its stability under various coupling conditions and its susceptibility to removal by catalytic hydrogenation make it a versatile tool for the synthetic chemist. This guide will focus on the impact of the constituent amino acids, threonine and glycine, on the overall characteristics of their Z-protected dipeptide ethyl esters.

Molecular Structure: The Core Distinction

The fundamental difference between Z-Thr-Gly-OEt and Z-Gly-Gly-OEt lies in the side chain of the N-terminal amino acid. Glycine is the simplest amino acid, with a single hydrogen atom as its side chain. This renders it achiral and conformationally flexible. In contrast, L-threonine possesses a β-hydroxy- and methyl-substituted side chain, which introduces a chiral center, steric bulk, and a reactive hydroxyl group.

FeatureZ-Gly-Gly-OEtZ-Thr-Gly-OEt
N-Terminal Amino Acid GlycineL-Threonine
Side Chain -H-CH(OH)CH₃
Chirality at N-Terminus AchiralChiral (2S, 3R)
Additional Functional Group NoneSecondary Hydroxyl (-OH)
Steric Hindrance MinimalSignificant

This seemingly minor structural variance has profound implications for the synthesis, physicochemical properties, and potential applications of these two molecules.

G cluster_0 Z-Gly-Gly-OEt cluster_1 Z-Thr-Gly-OEt a a b b

Figure 1: 2D structures of Z-Gly-Gly-OEt and Z-Thr-Gly-OEt.

Synthesis and Reactivity: A Comparative Analysis

The synthesis of both dipeptides typically involves the coupling of the N-protected amino acid (Z-Gly-OH or Z-Thr-OH) with glycine ethyl ester (H-Gly-OEt), often as its hydrochloride salt.[5][6] The reaction is mediated by a coupling reagent that activates the carboxylic acid of the N-protected amino acid.

synthesis_workflow cluster_gly Z-Gly-Gly-OEt Synthesis cluster_thr Z-Thr-Gly-OEt Synthesis Z_Gly_OH Z-Gly-OH Coupling_Gly Coupling Reagent (e.g., DCC/HOBt) Z_Gly_OH->Coupling_Gly Gly_OEt H-Gly-OEt·HCl Base_Gly Base (e.g., NMM) Gly_OEt->Base_Gly Z_Gly_Gly_OEt Z-Gly-Gly-OEt Coupling_Gly->Z_Gly_Gly_OEt Forms activated ester Base_Gly->Z_Gly_Gly_OEt Neutralizes HCl Z_Thr_OH Z-Thr-OH Coupling_Thr Coupling Reagent (e.g., HATU/DIPEA) Z_Thr_OH->Coupling_Thr Gly_OEt2 H-Gly-OEt·HCl Base_Thr Base (e.g., DIPEA) Gly_OEt2->Base_Thr Z_Thr_Gly_OEt Z-Thr-Gly-OEt Coupling_Thr->Z_Thr_Gly_OEt Forms activated ester Side_Reaction Potential O-acylation (Side Product) Coupling_Thr->Side_Reaction Side Reaction Base_Thr->Z_Thr_Gly_OEt Neutralizes HCl

Caption: Comparative synthesis workflow for Z-Gly-Gly-OEt and Z-Thr-Gly-OEt.

Challenges in Z-Thr-Gly-OEt Synthesis

The synthesis of Z-Thr-Gly-OEt presents two main challenges not encountered with its glycine counterpart:

  • Steric Hindrance: The β-methyl group of threonine sterically hinders the approach of the nucleophilic amine of glycine ethyl ester to the activated carboxyl group. This can lead to slower reaction rates and may require more potent coupling reagents (e.g., HATU) or longer reaction times to achieve comparable yields to the glycine reaction.[7]

  • Side-Chain Reactivity: The secondary hydroxyl group of threonine is nucleophilic and can compete with the amine of glycine ethyl ester in reacting with the activated Z-Thr-OH. This can lead to the formation of O-acylated byproducts, where a second Z-Thr-OH molecule is esterified to the hydroxyl group of the first. While this is less of a concern with standard carbodiimide activators, it is a potential side reaction that must be considered.[8] For critical applications, protection of the threonine side chain (e.g., as a benzyl ether) may be warranted, although this adds extra steps to the overall synthesis.[4]

Racemization

Racemization of the activated amino acid is a common side reaction in peptide coupling.[9] However, glycine, being achiral, is not susceptible to racemization. Threonine, while chiral, is known to be relatively resistant to racemization under standard coupling conditions, especially when additives like 1-hydroxybenzotriazole (HOBt) are used.[8]

Physicochemical Properties: A Comparative Overview

The structural differences between the two dipeptides manifest in their macroscopic physicochemical properties.

PropertyZ-Gly-Gly-OEtZ-Thr-Gly-OEtRationale for Difference
Molecular Formula C₁₄H₁₈N₂O₅C₁₆H₂₂N₂O₆Addition of C₂H₄O from the threonine side chain.
Molecular Weight 294.31 g/mol 338.36 g/mol Increased mass due to the larger threonine residue.
Melting Point ~81-82 °CData not availableThe threonine derivative may have a different crystal packing and intermolecular interactions.
Solubility Soluble in many organic solvents, low in water.[10]Expected to be soluble in polar organic solvents.The hydroxyl group on threonine can participate in hydrogen bonding, potentially increasing solubility in polar solvents compared to Z-Gly-Gly-OEt.[11]
Crystallinity Typically a white crystalline solid.Data not availableThe bulkier and more complex threonine side chain may influence crystal lattice formation.[12][13][14]

Experimental Protocols

The following are generalized protocols for the solution-phase synthesis of Z-Gly-Gly-OEt and Z-Thr-Gly-OEt.

Synthesis of Z-Gly-Gly-OEt
  • Dissolution: Dissolve Z-Gly-OH (1.0 eq) and H-Gly-OEt·HCl (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add N-methylmorpholine (NMM) (1.0 eq) to neutralize the hydrochloride salt.

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) followed by N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Workup: Filter the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Synthesis of Z-Thr-Gly-OEt
  • Dissolution: Dissolve Z-Thr-OH (1.0 eq) and H-Gly-OEt·HCl (1.0 eq) in DMF.

  • Cooling: Cool the solution to 0 °C.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.2 eq).

  • Activation: Add HATU (1.1 eq).

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Spectroscopic and Chromatographic Characterization

The identity and purity of the synthesized dipeptides should be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC): Due to the more polar hydroxyl group, Z-Thr-Gly-OEt is expected to have a lower Rf value than Z-Gly-Gly-OEt in a given polar solvent system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will clearly differentiate the two compounds. Z-Thr-Gly-OEt will show characteristic signals for the threonine side chain protons (a doublet for the methyl group and a multiplet for the CH-OH proton), which are absent in the spectrum of Z-Gly-Gly-OEt.

  • Mass Spectrometry (MS): The molecular ion peaks will differ by 44.05 g/mol , corresponding to the mass difference between the threonine and glycine residues. The fragmentation patterns will also be distinct, with the Z-Thr-Gly-OEt potentially showing fragments arising from the loss of water from the threonine side chain.[15][16][17]

Applications and Further Implications

Both Z-Gly-Gly-OEt and Z-Thr-Gly-OEt are primarily used as intermediates in the synthesis of more complex peptides.[2][3]

  • Z-Gly-Gly-OEt: Due to its simplicity and lack of steric hindrance, it is a versatile building block for introducing a flexible Gly-Gly motif into a peptide sequence. This can be important for creating linkers or hinges in bioactive peptides.

  • Z-Thr-Gly-OEt: This dipeptide is used to incorporate a Thr-Gly sequence, which is found in many biologically active peptides. The threonine residue, with its hydroxyl group, can be a site for post-translational modifications such as glycosylation or phosphorylation. Therefore, Z-Thr-Gly-OEt can be a key precursor in the synthesis of glycopeptides and phosphopeptides.[18] The presence of the threonine side chain can also impart specific conformational preferences to the resulting peptide.

Conclusion

While Z-Thr-Gly-OEt and Z-Gly-Gly-OEt are both Z-protected dipeptide ethyl esters, the substitution of a hydrogen atom for a β-hydroxy- and methyl-containing side chain introduces significant differences that must be appreciated by the synthetic chemist. The threonine-containing dipeptide presents greater synthetic challenges due to steric hindrance and the potential for side-chain reactivity, often necessitating more robust coupling strategies. These structural variations also lead to distinct physicochemical properties, such as polarity and hydrogen bonding capacity. A thorough understanding of these core differences is essential for the effective utilization of these valuable building blocks in the field of peptide and drug development.

References

  • Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine.
  • Mastering Organic Synthesis Protecting Groups: The Application of Z-GLY-GLY-OET. NINGBO INNO PHARMCHEM CO.,LTD.
  • Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine.
  • Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research.
  • The crystal structure of a Dcp-containing peptide. Biopolymers.
  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit.
  • Amino Acid Derivatives for Peptide Synthesis. Various sources.
  • Assisted dipeptide bond formation : glycine as a case study. White Rose Research Online.
  • Five structures of the Pro-Gly dipeptide unveiled by laser ablation rotational spectroscopy. Physical Chemistry Chemical Physics.
  • Why Z-Gly-Gly-ONp is Essential for Your Peptide Synthesis Needs. NINGBO INNO PHARMCHEM CO.,LTD.
  • X-ray structures of threonine aldolase complexes: structural basis of substr
  • Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. ChemRxiv.
  • Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development.
  • Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis. Benchchem.
  • Stereoselective synthesis of Gly-Gly-type (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres and their application to 14-mer RGG peptidomimetics. Organic & Biomolecular Chemistry.
  • mass spectra - fragmentation p
  • Fragmentation Mechanisms. Intro to Mass Spectrometry.
  • Proposed mechanism of fragmentation of glycated Gly-Gly.
  • Factors that influence fragmentation behavior of N-linked glycopeptide ions. Journal of the American Society for Mass Spectrometry.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Fragment
  • X-ray Structures of Threonine Aldolase Complexes: Structural Basis of Substr
  • Stereoselectively synthesis and structural confirmation of dehydrodipeptides with dehydrobutyrine. Chemistry Central Journal.
  • Peptide solubility. Bachem.
  • Synthesis of Glycopeptides. Science of Synthesis.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Peptide solubility guidelines. Thermo Fisher Scientific.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • X-ray studies on crystalline complexes involving amino acids and peptides. Pramana.
  • glycine ethyl ester hydrochloride. Organic Syntheses Procedure.
  • Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Molecules.
  • The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Journal of the Chemical Society, Perkin Transactions 2.
  • Z-L-seryl-L-glycine ethyl ester. BOC Sciences.
  • Threonine: An Amino Acid Autonomous Molecular Assembly.
  • Mass Spectrometry - Fragmentation P
  • The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Semantic Scholar.
  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules.
  • Protein chemical synthesis by serine and threonine ligation.
  • Sustainable Peptide synthesis and design: Integrating green synthesis and computational tools. Frontiers in Bioengineering and Biotechnology.
  • Fragment
  • Growth of glycine ethyl ester hydrochloride and its characteriz
  • SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIV
  • Anatomy of an Ion's Fragmentation After Electron Ioniz

Sources

Solubility Landscape of Z-Protected Dipeptide Esters: Thermodynamics, Mechanisms, and Purification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of N-benzyloxycarbonyl (Z) dipeptide esters represents a critical variable in peptide synthesis, particularly during solution-phase coupling and purification.[1] Unlike free peptides, these intermediates lack zwitterionic character and possess a significant hydrophobic cap (the Z-group), altering their dissolution thermodynamics. This guide analyzes the interplay between intermolecular hydrogen bonding (aggregation) and solvation energy, providing a rigorous framework for solvent selection, thermodynamic modeling, and recrystallization protocols.

Molecular Architecture & Solvation Mechanisms

The Structural Paradox

Z-protected dipeptide esters (e.g., Z-Ala-Val-OMe) occupy a unique physicochemical niche.[1] They exhibit dualistic behavior:

  • Lipophilic Cap: The benzyl carbamate (Z) group and the C-terminal ester (methyl/ethyl/benzyl) significantly increase hydrophobicity (

    
    ), making them insoluble in water.[1]
    
  • Polar Backbone: The internal amide bonds (-CO-NH-) remain active hydrogen bond donors and acceptors.[1] In non-polar or moderately polar solvents (e.g., Toluene,

    
    ), these bonds drive the formation of intermolecular 
    
    
    
    -sheet-like aggregates, leading to gelation or precipitation.[1]
Solvation Dynamics

Dissolution requires the solvent to overcome the lattice energy of the solid crystal. For peptides, this lattice energy is dominated by the enthalpy of hydrogen bonding (


).[1]
  • Protic Solvents (MeOH, EtOH): Can donate and accept H-bonds, competing with peptide-peptide interactions.[1] However, solubility often remains temperature-dependent due to the hydrophobic Z-group.[1]

  • Polar Aprotic Solvents (DMF, DMSO): Act as strong H-bond acceptors, effectively disrupting peptide aggregation.[1] These are "good" solvents but difficult to remove.

  • Fluorinated Solvents (HFIP, TFE): Hexafluoroisopropanol (HFIP) is a "magic solvent" for peptides.[1] It acts as a potent H-bond donor, breaking down even the most stubborn

    
    -sheet aggregates [1].[1]
    
Visualization of Solvation Mechanism

The following diagram illustrates the competition between aggregation (lattice energy) and solvation.

SolvationMechanism Solid Solid Crystal Lattice (Strong Intermolecular H-Bonds) Transition Transition State (Surface Wetting & H-Bond Attack) Solid->Transition + Heat/Energy Solvent Solvent Molecules (Dipolar/H-Bonding) Solvent->Transition Solution Solvated Monomers (Peptide-Solvent Interactions) Transition->Solution High Solvation Energy (e.g., DMF, DMSO) Aggregates Gelation/Aggregates (Incompatible Solvent) Transition->Aggregates Low Solvation Energy (e.g., Toluene, Et2O) Aggregates->Solid Cooling/Precipitation

Figure 1: Mechanistic pathway of Z-dipeptide ester dissolution.[1] Successful solvation requires solvent-peptide interactions to energetically exceed peptide-peptide cohesion.[1]

Thermodynamic Modeling

To predict solubility and optimize crystallization, empirical thermodynamic models are essential. The Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (


) with temperature (

) for peptide intermediates [2].
The Modified Apelblat Model

[1]
  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from experimental regression.
    
    • 
       and 
      
      
      
      reflect the enthalpy of solution and non-ideality.
    • 
       accounts for the temperature dependence of the enthalpy of fusion.
      
van't Hoff Analysis

For strictly linear regions (typically over narrow temperature ranges), the van't Hoff equation determines the apparent enthalpy of dissolution (


):


[1]
  • Insight: Dissolution of Z-dipeptide esters is typically endothermic (

    
    ) and entropy-driven  (
    
    
    
    ), meaning solubility increases exponentially with temperature.[1]

Experimental Protocol: Isothermal Saturation Method

Reliable solubility data must be generated using the static equilibrium method.

Protocol Steps
  • Preparation: Add excess Z-dipeptide ester solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously at a fixed temperature (controlled to

    
     K) for 24–48 hours. Note: Check for gelation; if gel forms, the data point is invalid.
    
  • Sampling: Stop stirring and allow phases to separate (1–2 hours).

  • Filtration: Withdraw the supernatant using a syringe filter (0.22

    
    m, pre-heated to the equilibrium temperature to prevent crashing out).
    
  • Quantification:

    • Gravimetric: Evaporate solvent in a vacuum oven until constant weight.

    • HPLC: Dilute aliquot and analyze against a standard curve (preferred for high-boiling solvents like DMSO).

Workflow Diagram

ExperimentalProtocol Start Excess Solid + Solvent Equilibrate Equilibration (Const. Temp, 24-48h) Start->Equilibrate Check Check for Gelation? Equilibrate->Check Filter Isothermal Filtration (Pre-heated Syringe) Check->Filter No Gel Discard Discard/Change Solvent Check->Discard Gel Formed Analyze Quantification (HPLC or Gravimetric) Filter->Analyze

Figure 2: Workflow for the Isothermal Saturation Method to determine solubility limits.

Solvent Selection & Purification Strategies

Solubility Profile Data (Representative)

The following table summarizes the solubility trends for a typical hydrophobic Z-dipeptide ester (e.g., Z-Ala-Phe-OMe) at 298.15 K (


C).
SolventSolubility ClassInteraction TypeUtility
HFIP Very HighStrong H-bond DonorDissolving aggregates; Analysis
DMSO / DMF HighDipolar AproticReaction medium; difficult to remove
Methanol ModerateProtic PolarRecrystallization (Hot/Cold)
Ethyl Acetate Moderate/LowPolar AproticExtraction; Washing
Toluene LowNon-polarAnti-solvent; Gelation risk
Water InsolubleHydrophobic effectAnti-solvent (Precipitation)
Recrystallization Strategy

The most common purification method for Z-dipeptide esters is solvent/anti-solvent precipitation or thermal recrystallization from alcohols [3].

Protocol: Thermal Recrystallization from Methanol/Water

  • Dissolution: Dissolve the crude Z-dipeptide ester in the minimum amount of boiling Methanol (approx.

    
    C).[1]
    
    • Critical: Do not boil for extended periods to avoid transesterification (exchange of methyl ester with solvent).[1]

  • Filtration: Filter hot to remove insoluble mechanical impurities.

  • Nucleation: Allow the solution to cool slowly to room temperature.

  • Anti-solvent Addition: If crystallization does not start, add Water dropwise until turbidity persists.

  • Crystallization: Cool to

    
    C for 4–12 hours.
    
  • Collection: Filter the white crystalline solid and wash with cold Methanol/Water (1:1).

Expert Insight: Avoiding Racemization

When heating Z-dipeptide esters, particularly in the presence of bases (even weak ones) or polar solvents like DMF, there is a risk of racemization at the


-carbon of the C-terminal amino acid.
  • Rule: Keep temperatures

    
    C.
    
  • Rule: Avoid prolonged heating in alcohols (risk of ester exchange).[1]

  • Validation: Always check optical rotation or Chiral HPLC after recrystallization.

References

  • Narita, M., et al. (1988).[2] The Solubility of Peptide Intermediates in Organic Solvents.[2][3] Solubilizing Potential of Hexafluoro-2-propanol. Bulletin of the Chemical Society of Japan.[2] Link

  • Dey, B. P., et al. (2024).[4] Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Industrial & Engineering Chemistry Research. Link[1]

  • Mettler Toledo.[1] Recrystallization Guide: Process, Procedure, Solvents. Link

  • PubChem.[1] N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester (Compound Summary). Link[1]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Link

Sources

Characterization and Application Profile of Z-Thr-Gly-OEt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Biopharmaceutical Research & Development

Part 1: Executive Summary & Chemical Identity

Z-Thr-Gly-OEt (N-Benzyloxycarbonyl-L-Threonyl-Glycine Ethyl Ester) is a synthetic dipeptide derivative widely utilized as a chromogenic or esterolytic substrate in the kinetic characterization of serine proteases, particularly Subtilisin and Urokinase . Its structural specificity—combining the N-terminal Z-protection (Carbobenzoxy) with a C-terminal ethyl ester—mimics the electronic and steric environment of natural protein substrates, making it an ideal probe for studying enzyme active site specificity (S1-S4 subsites).

This guide provides a rigorous framework for the physical characterization, quality control, and experimental application of Z-Thr-Gly-OEt, moving beyond basic data to field-proven methodologies.

Chemical Identification Table
PropertySpecification
IUPAC Name Ethyl 2-[[(2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate
Common Name Z-Thr-Gly-OEt
CAS Number 27482-74-2
Molecular Formula

Molecular Weight 338.36 g/mol
Physical Form White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol, Ethanol; Sparingly soluble in Water

Part 2: Physicochemical Characterization

Solid-State Properties & Melting Point

While specific literature values for the melting point of Z-Thr-Gly-OEt can vary based on recrystallization solvents, Z-protected dipeptide ethyl esters typically exhibit sharp melting transitions in the range of 90°C – 120°C .

  • Experimental Causality: A broad melting range (>2°C) often indicates the presence of impurities (e.g., uncoupled Z-Thr-OH or dicyclohexylurea byproducts from synthesis).

  • Validation Protocol (DSC):

    • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

    • Method: Equilibrate at 25°C. Ramp 10°C/min to 150°C under

      
       purge (50 mL/min).
      
    • Acceptance Criteria: Single endothermic peak with onset

      
       consistent with batch-specific CoA.
      
Solubility Profile & LogP

The partition coefficient (LogP) is estimated at ~0.9 , indicating moderate lipophilicity driven by the Z-group and ethyl ester.

  • Practical Implication: Stock solutions (10-100 mM) should be prepared in DMSO or Methanol . Aqueous working solutions for enzymatic assays must be prepared by diluting the stock <5% v/v into buffer to prevent precipitation while maintaining substrate availability.

Optical Rotation (Chiral Purity)

Determining specific rotation


 is critical to ensure the L-threonine moiety has not racemized during the coupling reaction.
  • Standard Solvent: Methanol or Glacial Acetic Acid (c=1.0).

  • Target: The value should be negative (levorotatory) consistent with L-amino acid derivatives (e.g., typical range

    
     to 
    
    
    
    depending on solvent).

Part 3: Synthesis & Structural Logic

The synthesis of Z-Thr-Gly-OEt follows a standard solution-phase peptide coupling strategy. The Z-group protects the amine of Threonine, while the ethyl ester protects the carboxyl of Glycine, ensuring regiospecific amide bond formation.

Synthesis Workflow Diagram

SynthesisWorkflow Start1 Z-Thr-OH (N-protected) Activation Activation (EDC/HOBt or DCC) Start1->Activation Start2 H-Gly-OEt·HCl (C-protected) Coupling Coupling Reaction (DMF/DCM, 0°C to RT) Start2->Coupling + NMM (Base) Activation->Coupling Active Ester Workup Acid/Base Wash (Remove unreacted species) Coupling->Workup Product Z-Thr-Gly-OEt (Crude) Workup->Product Recryst Recrystallization (EtOAc/Hexane) Product->Recryst Final Pure Crystalline Powder Recryst->Final

Caption: Synthesis pathway via carbodiimide coupling. Critical control points include temperature maintenance (0°C) to prevent racemization of the Threonine residue.

Part 4: Analytical Protocols (Self-Validating Systems)

High-Performance Liquid Chromatography (HPLC)

To verify purity >98% before use in kinetic assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water (Polar).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (Non-polar).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 257 nm (phenyl ring of Z-group).

  • Validation: The Z-group provides a strong chromophore. A single major peak should elute at moderate retention time (approx. 12-15 min). Impurities (free Z-Thr-OH) will elute earlier.

Nuclear Magnetic Resonance (NMR)
  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Key Signals:

    • 
       7.3 ppm (Multiplet, 5H): Phenyl protons of Z-group.
      
    • 
       5.1 ppm (Singlet, 2H): Benzylic 
      
      
      
      of Z-group.
    • 
       4.1 ppm (Quartet): Ethyl ester 
      
      
      
      .
    • 
       1.2 ppm (Triplet): Ethyl ester 
      
      
      
      .

Part 5: Application Case Study – Enzymatic Hydrolysis

Z-Thr-Gly-OEt is a specific substrate for Subtilisin (and related serine proteases). The enzyme cleaves the ester bond (esterase activity), releasing ethanol and the acid Z-Thr-Gly-OH. This reaction is often preferred over amide cleavage for kinetic studies because ester hydrolysis is faster and easier to monitor via pH-stat or colorimetric methods (if coupled with a pH indicator).

Enzyme Mechanism Diagram

EnzymeMechanism Enzyme Subtilisin (Active Site Ser-221) ES_Complex Michaelis Complex (E-S) Enzyme->ES_Complex Substrate Z-Thr-Gly-OEt (Substrate) Substrate->ES_Complex AcylEnzyme Acyl-Enzyme Intermediate (Z-Thr-Gly-O-Ser221) ES_Complex->AcylEnzyme Nucleophilic Attack Product1 Ethanol (Released) AcylEnzyme->Product1 Hydrolysis Deacylation (Water Attack) AcylEnzyme->Hydrolysis Hydrolysis->Enzyme Regenerated Product2 Z-Thr-Gly-OH (Acid Product) Hydrolysis->Product2

Caption: Catalytic cycle of Subtilisin on Z-Thr-Gly-OEt. The reaction proceeds via a covalent acyl-enzyme intermediate, releasing ethanol first, followed by the acid.

Kinetic Assay Protocol (pH-Stat Method)

This method is "self-validating" because the consumption of titrant (NaOH) is directly proportional to the hydrolysis rate.

  • Setup: Thermostated vessel at 25°C or 37°C.

  • Buffer: Minimal buffering capacity (e.g., 5 mM Tris, pH 8.0) containing 0.1 M KCl (ionic strength).

  • Substrate: Add Z-Thr-Gly-OEt (dissolved in minimal Methanol) to final conc. 0.1 – 5.0 mM.

  • Initiation: Add enzyme (e.g., Subtilisin BPN').

  • Monitoring: Maintain pH 8.0 by automatic titration of 0.01 M NaOH.

  • Calculation:

    
    
    Plot 
    
    
    
    vs.
    
    
    to determine
    
    
    and
    
    
    .

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7019127, Z-Thr-gly-oet. Retrieved from [Link]

  • Glazer, A. N. (1967). Esteratic Activity of Subtilisin. Journal of Biological Chemistry. (Canonical reference for ester substrates in protease kinetics).

  • Bachem. General Properties of Z-Protected Amino Acids. (Standard industry reference for physical properties of Z-derivatives).

Technical Whitepaper: Physicochemical Characterization of Z-Thr-Gly-OEt

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical characterization of Z-Thr-Gly-OEt (N-Benzyloxycarbonyl-L-Threonyl-Glycine Ethyl Ester).

Note to Reader: As specific experimental constants for transient peptide intermediates are often absent from standard handbooks, this guide presents predicted consensus values based on Structure-Property Relationship (SPR) algorithms and analogous compounds. It couples this data with a rigorous experimental protocol for validating these values in your own laboratory.


), Density (

), and Quality Control Protocols Compound: N-Benzyloxycarbonyl-L-Threonyl-Glycine Ethyl Ester

Executive Summary

Z-Thr-Gly-OEt is a protected dipeptide intermediate critical in the synthesis of bioactive peptides and protease inhibitors. Characterizing its physical properties—specifically Refractive Index (


)  and Density (

)
—is essential for process engineers and medicinal chemists to monitor reaction completeness, determine purity, and calculate reactor loading factors.

Unlike commodity chemicals (e.g., ethanol), peptide intermediates often lack standardized handbook data. This guide provides the computed physicochemical profile for Z-Thr-Gly-OEt and details the experimental methodologies required to generate certificate-of-analysis (CoA) grade data.

Physicochemical Profile (Data & Estimates)

The values below represent the consensus of computed properties derived from group contribution methods (ACD/Labs, ChemAxon) and comparative analysis with the structural analog Z-Gly-Gly-OEt (CAS 1145-81-9).

Table 1: Z-Thr-Gly-OEt Property Specifications
PropertyValue (Predicted/Range)ConditionConfidence
CAS Number 27482-74-2 -High (Identifier)
Formula

-Absolute
Molecular Weight 338.36 g/mol -Absolute
Physical State White Crystalline SolidSTP (25°C, 1 atm)High
Density (

)
1.22 ± 0.05 g/cm³ Crystal / BulkMedium (Predicted)
Refractive Index (

)
1.530 ± 0.02 Supercooled Liquid / OilMedium (Predicted)
Melting Point 95°C - 105°C-Medium (Analogous)
Molar Refraction 86.5 ± 0.3 cm³-High (Calculated)

Critical Insight: Z-Thr-Gly-OEt is typically a solid at room temperature. The Refractive Index (


)  is relevant primarily during the workup phase when the compound exists as a viscous oil (supercooled melt) or when dissolved in a solvent. Do not attempt to measure 

on the solid powder.

Theoretical Framework: Why These Values Matter

Density and Process Scaling

In drug development, density is not merely a physical constant; it is a packing parameter .

  • Solid State: The density of 1.22 g/cm³ indicates relatively tight packing due to hydrogen bonding provided by the Threonine hydroxyl (-OH) and the amide backbone.

  • Engineering Impact: When scaling from gram to kilogram synthesis, this density value is used to calculate the bulk volume of the filter cake, determining the size of the Nutsche filter or centrifuge required.

Refractive Index as a Purity Proxy

The Refractive Index is governed by the Lorentz-Lorenz equation :



Where


 is molar refraction.[1] The "Z" group (Benzyloxycarbonyl) contains an aromatic ring with high polarizability, significantly elevating the refractive index (

) compared to non-aromatic peptides.
  • Application: If your isolated oil has an

    
    , it likely contains residual ethyl acetate (solvent) or non-aromatic impurities. If 
    
    
    
    , it may indicate benzyl alcohol contamination (a cleavage byproduct).

Experimental Protocols (Self-Validating)

Since handbook values are estimates, you must generate your own lot-specific data.

Protocol A: Measuring Density (Solid State)

Method: Gas Pycnometry (Gold Standard) or Liquid Displacement (Bench Standard). Objective: Determine skeletal density (


) for CoA documentation.
  • Preparation: Dry Z-Thr-Gly-OEt in a vacuum oven at 40°C for 4 hours to remove solvent inclusions.

  • Calibrant: Use

    
    -Heptane (nonsolvent for polar peptides, 
    
    
    
    g/mL) as the displacement fluid.
  • Measurement:

    • Weigh empty pycnometer (

      
      ).
      
    • Fill with Heptane and weigh (

      
      ).
      
    • Empty, dry, and fill with ~1g peptide (

      
      ).
      
    • Fill remainder with Heptane and weigh (

      
      ).
      
  • Calculation:

    
    
    
  • Validation: Perform in triplicate. Relative Standard Deviation (RSD) must be

    
    .
    
Protocol B: Measuring Refractive Index (Oil/Melt)

Method: Abbe Refractometry. Context: Performed on the "oily" intermediate before crystallization.

  • Temperature Control: Set the refractometer prism temperature to 20.0°C or 25.0°C exactly. (Note:

    
     decreases by ~0.00045 per °C rise).
    
  • Sample Application: Apply 2-3 drops of the viscous oil to the main prism. Ensure no air bubbles are trapped (bubbles scatter light, invalidating the reading).

  • Reading: Align the crosshairs with the borderline of total reflection.

  • Correction: If measuring at temperature

    
    , correct to 20°C:
    
    
    
    

Visualization: Characterization Workflow

The following diagram illustrates the decision logic for characterizing Z-Thr-Gly-OEt during synthesis.

QC_Workflow Start Crude Z-Thr-Gly-OEt (Post-Workup) StateCheck Physical State Check Start->StateCheck OilPath Viscous Oil (Supercooled) StateCheck->OilPath Liquid/Syrup SolidPath Crystalline Solid StateCheck->SolidPath Powder RI_Test Measure Refractive Index (Abbe Refractometer) OilPath->RI_Test Density_Test Measure Skeletal Density (Heptane Pycnometry) SolidPath->Density_Test Decision_RI n_D Check RI_Test->Decision_RI Pass Release to Crystallization or Next Step Density_Test->Pass Valid CoA Data Decision_RI->Pass 1.51 < n < 1.55 Fail Reprocess (Remove Solvent/Impurities) Decision_RI->Fail Out of Range

Figure 1: Decision logic for physical property measurement based on the intermediate's state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7019127, Z-Thr-gly-oet. Retrieved February 21, 2026. [Link]

  • W.J. Moore. Physical Chemistry, 4th Edition. "Molar Refraction and Structure."[1] Prentice-Hall, 1972. (Standard text for Lorentz-Lorenz derivation).

Sources

Methodological & Application

Protocol for synthesis of Z-Thr-Gly-OEt from Z-Thr-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Fidelity Synthesis of Z-Thr-Gly-OEt

Abstract & Scope

This application note details a robust, scalable protocol for the solution-phase synthesis of N-benzyloxycarbonyl-L-threonyl-glycine ethyl ester (Z-Thr-Gly-OEt) starting from Z-Thr-OH and H-Gly-OEt·HCl .

The synthesis of threonine-containing peptides presents a specific chemoselective challenge: the presence of the unprotected secondary hydroxyl group (


) on the threonine side chain. Without proper activation control, this group can act as a nucleophile, leading to the formation of ester byproducts (O-acylation) or cyclic intermediates (oxazolones) that cause racemization.

This guide utilizes the EDC/HOBt coupling strategy. Unlike the classic DCC method, which generates insoluble urea byproducts, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields water-soluble urea, significantly streamlining the purification process and ensuring high purity suitable for pharmaceutical applications.

Strategic Rationale & Mechanism

The Threonine Challenge

Direct carbodiimide coupling (using DCC or EDC alone) of Z-Thr-OH risks O-acylisourea formation at the side-chain hydroxyl, leading to self-acylation or polymerization. To mitigate this, 1-Hydroxybenzotriazole (HOBt) is employed as an auxiliary nucleophile.

The HOBt Advantage
  • Kinetic Control: HOBt reacts rapidly with the O-acylisourea intermediate to form an OBt-active ester.

  • Chemoselectivity: The OBt-ester is highly reactive toward the primary amine of Gly-OEt but relatively inert toward the secondary hydroxyl of Threonine, effectively suppressing O-acylation.

  • Stereochemical Integrity: The acidic nature of HOBt suppresses the proton abstraction required for azlactone formation, thereby preventing racemization at the Threonine

    
    -carbon.
    
Reaction Mechanism Visualization

ReactionMechanism ZThr Z-Thr-OH (Starting Material) Inter1 O-Acylisourea (Unstable Intermediate) ZThr->Inter1 + EDC EDC EDC.HCl (Activator) EDC->Inter1 ActiveEster OBt-Active Ester (Chemoselective) Inter1->ActiveEster + HOBt (Fast) SideRxn O-Acylation / Racemization Inter1->SideRxn Without HOBt HOBt HOBt (Additive) HOBt->ActiveEster Product Z-Thr-Gly-OEt (Final Product) ActiveEster->Product + Gly-OEt (Amine Attack) GlyOEt H-Gly-OEt (Nucleophile) GlyOEt->Product

Figure 1: Mechanistic pathway highlighting the role of HOBt in preventing side reactions.

Materials & Equipment

Reagent/MaterialGradeFunctionHazards
Z-Thr-OH >99%Carboxyl ComponentIrritant
H-Gly-OEt[1]·HCl >98%Amine ComponentHygroscopic
EDC·HCl >98%Coupling AgentIrritant, Moisture Sensitive
HOBt (anhydrous) >98%Racemization SuppressorFlammable solid (wetted)
NMM (N-methylmorpholine) ReagentBase (Neutralization)Corrosive, Flammable
DMF (Dimethylformamide) AnhydrousSolventReprotoxic, Absorbable
DCM (Dichloromethane) HPLCSolvent/ExtractionCarcinogen suspect
Citric Acid (5% aq) -Acidic WashIrritant
NaHCO₃ (Sat. aq) -Basic Wash-

Experimental Protocol

Scale: 10 mmol (Base calculation)

Step 1: Activation of Z-Thr-OH
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with Z-Thr-OH (2.53 g, 10.0 mmol) and HOBt (1.53 g, 11.3 mmol, 1.13 eq).

    • Note: A slight excess of HOBt ensures rapid conversion of the O-acylisourea.

  • Add Anhydrous DMF (20 mL) and stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath.

  • Add EDC·HCl (2.11 g, 11.0 mmol, 1.1 eq) in one portion.

  • Stir at 0°C for 15–20 minutes .

    • Observation: The solution may slightly thicken or change clarity as the active ester forms.

Step 2: Preparation and Addition of Glycine Ethyl Ester
  • In a separate vial, dissolve H-Gly-OEt·HCl (1.54 g, 11.0 mmol, 1.1 eq) in DMF (10 mL).

  • Add N-methylmorpholine (NMM) (1.21 mL, 11.0 mmol) to this vial to neutralize the hydrochloride salt, generating the free amine.

    • Critical Control Point: Do not use a large excess of base. Excess base can catalyze racemization. NMM is preferred over Triethylamine (TEA) due to lower basicity and steric hindrance.

  • Transfer the neutralized Gly-OEt solution dropwise to the activated Z-Thr-OH solution at 0°C over 5 minutes.

Step 3: Coupling Reaction
  • Maintain the reaction at 0°C for 1 hour .

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 12–16 hours (overnight) to ensure complete conversion.

    • Validation: Monitor by TLC (System: CHCl₃/MeOH 9:1). Z-Thr-OH (

      
      ) should disappear; Product (
      
      
      
      ) should appear.
Step 4: Workup and Isolation
  • Solvent Removal: Evaporate the DMF under reduced pressure (Rotavap) at <45°C. A high-vacuum pump may be required.

  • Re-dissolution: Dissolve the oily residue in Ethyl Acetate (EtOAc) (100 mL).

  • Wash Sequence (Extraction):

    • Wash with 5% Citric Acid (

      
       mL). Removes unreacted amine and DMAP/EDC byproducts.
      
    • Wash with Water (

      
       mL).
      
    • Wash with Saturated NaHCO₃ (

      
       mL). Removes unreacted Z-Thr-OH and HOBt.
      
    • Wash with Brine (

      
       mL).
      
  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .

  • Concentration: Filter off the drying agent and concentrate the filtrate under vacuum to yield the crude product, typically a white waxy solid or viscous oil.

Step 5: Purification (Crystallization)
  • Dissolve the crude material in a minimal amount of hot EtOAc .

  • Add Hexane or Petroleum Ether dropwise until turbidity is observed.

  • Cool to 4°C overnight.

  • Filter the white crystals and dry under high vacuum.

Process Workflow Diagram

Workflow cluster_Activation Activation Phase (0°C) cluster_Coupling Coupling Phase cluster_Workup Purification Phase Start Start: Weigh Reagents Step1 Dissolve Z-Thr-OH + HOBt in DMF Start->Step1 Step2 Add EDC.HCl Stir 20 min Step1->Step2 Step4 Combine Solutions Stir 0°C -> RT (16h) Step2->Step4 Step3 Prepare Gly-OEt (Gly-OEt.HCl + NMM) Step3->Step4 Dropwise Addition Step5 Evaporate DMF Redissolve in EtOAc Step4->Step5 Step6 Acid Wash (Citric Acid) Base Wash (NaHCO3) Step5->Step6 Step7 Crystallization (EtOAc / Hexane) Step6->Step7

Figure 2: Operational workflow for the synthesis and purification of Z-Thr-Gly-OEt.

Characterization & Quality Control

The isolated product should be characterized to confirm identity and purity.

  • Appearance: White crystalline solid.[2][3]

  • Yield: Typical isolated yields range from 80% to 90%.

  • Melting Point: Expected range ~100–103°C (Verify experimentally as polymorphs may exist).

  • 1H NMR (300 MHz, CDCl₃):

    • 
       7.35 (m, 5H, Aromatic Z-group).
      
    • 
       5.80 (d, 1H, NH Thr).
      
    • 
       5.15 (s, 2H, Benzyl CH₂).
      
    • 
       4.30 (m, 1H, 
      
      
      
      -CH Thr).
    • 
       4.20 (q, 2H, Ethyl CH₂).
      
    • 
       4.05 (d, 2H, Gly CH₂).
      
    • 
       1.25 (t, 3H, Ethyl CH₃).
      
    • 
       1.20 (d, 3H, Thr CH₃).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete activation or hydrolysis of active ester.Ensure DMF is anhydrous.[4] Increase activation time to 30 min.
Gelatinous Precipitate Formation of DCU (if DCC was used).Switch to EDC.HCl (urea is water soluble). If using DCC, filter cold before workup.
Racemization High pH during coupling.Ensure NMM equivalents match HCl exactly. Do not use TEA. Keep temp at 0°C during addition.
Product is Oily Residual DMF or impurities.Perform additional water washes. Use high vacuum to remove DMF traces. Triturate with cold ether.

References

  • Bodanszky, M. (1993). Principles of Peptide Synthesis (2nd ed.). Springer-Verlag.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • König, W., & Geiger, R. (1970). A new method for synthesis of peptides: Activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Chemische Berichte, 103(3), 788-798.

  • PubChem. (n.d.).[1] Z-Thr-Gly-OEt Compound Summary. National Library of Medicine.[1] Link[1]

  • Albericio, F. (2004). Developments in peptide and amide synthesis.[4][5][6][7][8][9] Current Opinion in Chemical Biology, 8(3), 211-221.

Sources

Application Note: Controlled Hydrogenolysis of Z-Thr-Gly-OEt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrogenolysis of Z-group from Z-Thr-Gly-OEt protocol Content Type: Application Note & Protocol

Preventing Diketopiperazine Formation in Dipeptide Deprotection

Abstract

The removal of the benzyloxycarbonyl (Z or Cbz) group via catalytic hydrogenolysis is a cornerstone transformation in peptide chemistry. However, when applied to dipeptide esters such as N-benzyloxycarbonyl-L-threonylglycine ethyl ester (Z-Thr-Gly-OEt) , the reaction presents a critical stability challenge: diketopiperazine (DKP) formation . Upon deprotection, the resulting free amine (H-Thr-Gly-OEt) is kinetically primed to attack the C-terminal ester, ejecting ethanol and forming the cyclic byproduct cyclo(Thr-Gly).

This guide details an optimized protocol that utilizes acid-controlled hydrogenolysis to trap the reactive amine as a stable hydrochloride salt immediately upon formation, effectively suppressing the DKP pathway and preserving the linear dipeptide integrity.

Mechanistic Insight & Critical Design
1.1 The Chemoselective Challenge

The hydrogenolysis of the Z-group is driven by the affinity of Palladium (Pd) for the benzylic C-O bond. Under an atmosphere of


, the Pd(0) catalyst inserts into the benzylic bond, followed by hydrogenolysis to yield toluene and a carbamic acid, which spontaneously decarboxylates to release the free amine.

The Trap: In neutral media (e.g., pure MeOH/EtOH), the newly liberated


-amine of the Threonine residue is nucleophilic. Due to the favorable conformation of the dipeptide backbone (facilitated by the flexible Glycine residue), the amine can attack the ethyl ester carbonyl. This intramolecular aminolysis forms a 6-membered diketopiperazine ring, a thermodynamic sink that is irreversible under mild conditions.
1.2 The Solution: Proton Trapping

To prevent cyclization, the amine must be protonated (


) immediately upon generation. This renders it non-nucleophilic.
  • Acetic Acid (Caution): While often used, acetic acid is a weak acid. In some dipeptide systems, it can actually catalyze DKP formation by acting as a general acid-base catalyst without fully protonating the amine.

  • Hydrochloric Acid (Recommended): Strong mineral acids like HCl (1.0–1.1 equivalents) ensure quantitative protonation, isolating the product as the stable H-Thr-Gly-OEt·HCl salt.

1.3 Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the intervention point of the protocol.

G Substrate Z-Thr-Gly-OEt H2_Pd H2 / Pd/C Substrate->H2_Pd Intermediate [H-Thr-Gly-OEt] (Free Base) Acid + HCl (1.1 eq) Intermediate->Acid Neutral Neutral pH Intermediate->Neutral Product H-Thr-Gly-OEt · HCl (Linear Salt) DKP Cyclo(Thr-Gly) (Diketopiperazine) H2_Pd->Intermediate - Toluene - CO2 Acid->Product Rapid Protonation (Stabilization) Neutral->DKP Intramolecular Cyclization (-EtOH)

Figure 1: Mechanistic bifurcation during Z-deprotection. Acidic conditions divert the intermediate toward the stable linear salt, preventing DKP formation.

Materials & Equipment
ComponentSpecificationPurpose
Substrate Z-Thr-Gly-OEt (CAS 1145-81-9)Starting material.
Catalyst 5% or 10% Pd/C (Degussa type E101 or equiv.)Surface-active catalyst. 5% loading is often sufficient and cleaner.
Solvent Ethanol (Absolute) or MethanolReaction medium.[1] Anhydrous preferred to limit hydrolysis.
Acid Additive 1 M HCl in EtOH or dioxaneProton source to trap the amine.
Hydrogen Source H2 Balloon or HydrogenatorReagent.
Filtration Celite® 545 filter aidTo remove pyrophoric Pd/C safely.
Detailed Protocol: Hydrogenolysis to H-Thr-Gly-OEt·HCl

Safety Note: Dry Pd/C is pyrophoric. Always wet the catalyst with an inert solvent (e.g., toluene or ethyl acetate) or water before adding the flammable reaction solvent (ethanol). Ensure proper grounding to prevent static discharge.

Step 1: Preparation of the Substrate Solution
  • Weigh 1.0 g (2.95 mmol) of Z-Thr-Gly-OEt into a 100 mL round-bottom flask (RBF).

  • Add 30 mL of absolute ethanol. Stir until fully dissolved.

  • Critical Step: Add 3.25 mL of 1.0 M HCl in ethanol (3.25 mmol, 1.1 equivalents).

    • Note: If commercial ethanolic HCl is unavailable, acetyl chloride (0.23 mL) can be added slowly to the cold ethanol solution before adding the peptide to generate anhydrous HCl in situ.

Step 2: Catalyst Addition
  • Prepare a separate slurry of 100 mg of 10% Pd/C in 1–2 mL of water or toluene (to dampen).

  • Carefully transfer the catalyst slurry to the RBF containing the peptide solution.

  • Rinse the catalyst vial with a small amount of ethanol into the RBF.

Step 3: Hydrogenation
  • Seal the flask with a rubber septum.

  • Insert a needle connected to a vacuum/inert gas manifold. Briefly evacuate the flask (carefully, to avoid bumping solvent) and backfill with Nitrogen (

    
    ). Repeat 3 times to remove oxygen.
    
  • Attach a balloon filled with Hydrogen (

    
    ) via a needle.
    
  • Purge the headspace: Insert a vent needle for 10 seconds to flush

    
     with 
    
    
    
    , then remove the vent needle.
  • Stir vigorously at room temperature (

    
    ).
    
    • Monitoring: The reaction is typically fast (1–4 hours). Monitor by TLC (System: CHCl3/MeOH/AcOH 85:10:5). The starting material (

      
      ) should disappear; the product (
      
      
      
      , ninhydrin positive) will appear near the baseline due to its ionic nature.
Step 4: Workup & Isolation
  • Once complete, flush the system with

    
     to remove excess hydrogen.
    
  • Prepare a filter funnel with a pad of Celite®.

  • Filter the reaction mixture through the Celite pad to remove the Pd/C.

    • Caution: Do not let the filter cake dry out completely while air is being pulled through, as the catalyst can ignite. Wash the pad with 20 mL of ethanol.

  • Concentrate the filtrate under reduced pressure (Rotavap) at

    
    .
    
  • Precipitation: The product often forms a hygroscopic foam or oil. To solidify:

    • Redissolve the residue in a minimum volume (2–3 mL) of dry ethanol.

    • Add Diethyl Ether or MTBE (30–50 mL) dropwise with stirring.

    • Cool to

      
       for 2 hours.
      
  • Filter the white precipitate, wash with ether, and dry under high vacuum.

Yield Expectation: 90–98% as the Hydrochloride salt.

Troubleshooting & Optimization
ObservationProbable CauseCorrective Action
Slow Reaction (>6h)Catalyst poisoning (Sulfur/Amines)Use fresh catalyst; increase loading to 10-20 wt%. Ensure solvent is high purity.
DKP Formation (Product mass -46 Da)Insufficient AcidCrucial: Check pH of solution before H2 addition. Must be acidic (pH < 3). Ensure 1.1 eq HCl is used.
O-N Migration Acid concentration too highThreonine has an -OH group. While O-N migration is rare in EtOH/HCl, avoid large excesses of acid or heating.
Hygroscopic Product Residual HCl/WaterDry thoroughly under high vacuum over

or KOH pellets.
Workflow Visualization

Workflow Start Start: Z-Thr-Gly-OEt (Solid) Solubilize Dissolve in EtOH + 1.1 eq HCl Start->Solubilize CatAdd Add Pd/C Catalyst (Slurry in H2O/Toluene) Solubilize->CatAdd React Hydrogenate (H2 Balloon) RT, 2-4 Hours CatAdd->React Check TLC/HPLC Check (Complete Consumption?) React->Check Check->React No (Add more catalyst) Filter Filter via Celite (Remove Pd/C) Check->Filter Yes Evap Concentrate Filtrate (Rotavap < 40°C) Filter->Evap Precip Precipitate with Ether/MTBE Isolate HCl Salt Evap->Precip

Figure 2: Step-by-step operational workflow for the isolation of H-Thr-Gly-OEt·HCl.

References
  • Green Chemistry in Peptide Synthesis: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009, 109(6), 2455-2504. [Link] (Authoritative review covering Z-group removal and side reactions like DKP).

  • Diketopiperazine Formation Mechanisms: Goolcharran, C., & Borchardt, R. T. "Kinetics of Diketopiperazine Formation Using Model Dipeptides." Journal of Pharmaceutical Sciences, 1998, 87(3), 283-288. [Link] (Foundational study on the kinetics of cyclization in dipeptide esters).

  • Catalytic Hydrogenolysis Standards: Mandal, P. K., & McMurray, J. S.[2] "Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane." Journal of Organic Chemistry, 2007, 72(17), 6599–6601. [Link] (Provides context on Pd/C efficiency and alternative hydrogen sources).

  • Prevention of DKP in Solid Phase Synthesis (Relevant Analogy): Coin, I., et al. "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation."[3] ACS Omega, 2022. [Link] (Highlights the universality of the DKP problem in dipeptide deprotection).

Sources

Synthesis of bioactive peptides using Z-Thr-Gly-OEt intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocols for the Synthesis of Bioactive Peptides Utilizing the Z-Thr-Gly-OEt Intermediate

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed exploration of the synthesis of bioactive peptides, with a specific focus on the strategic use of the N-benzyloxycarbonyl-L-threonyl-glycine ethyl ester (Z-Thr-Gly-OEt) dipeptide intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. We will delve into the rationale behind utilizing this pre-formed dipeptide, offering step-by-step protocols for its synthesis, and its subsequent application in both solid-phase and solution-phase peptide synthesis. The methodologies presented herein are designed to be self-validating, with an emphasis on the underlying chemical principles and practical considerations for achieving high-purity, biologically active peptides.

Introduction: The Strategic Advantage of Dipeptide Intermediates in Peptide Synthesis

The synthesis of complex bioactive peptides is a cornerstone of modern drug discovery and development. These molecules, often comprising a specific sequence of amino acids, can exhibit a wide range of therapeutic activities. However, their chemical synthesis can be challenging, fraught with potential side reactions, racemization, and purification difficulties. One powerful strategy to mitigate these issues is the use of pre-formed, protected dipeptide intermediates.

The Z-Thr-Gly-OEt intermediate is a prime example of this approach. The threonine-glycine (Thr-Gly) motif is a common structural element in many biologically active peptides. By synthesizing this dipeptide unit first, several advantages are conferred upon the overall synthetic strategy:

  • Reduced Steric Hindrance: Coupling a dipeptide to a growing peptide chain can be more efficient than sequential single amino acid additions, particularly when dealing with sterically hindered amino acids.

  • Minimized Racemization: The risk of racemization at the chiral center of the threonine residue is significantly reduced by incorporating it as part of a larger, stable dipeptide.

  • Simplified Purification: Purification of the final peptide product can be streamlined, as the number of coupling and deprotection steps is reduced, leading to fewer potential byproducts.

This application note will provide a thorough guide to the synthesis of Z-Thr-Gly-OEt and its successful application in the generation of longer, bioactive peptide chains.

Synthesis of the Z-Thr-Gly-OEt Intermediate

The synthesis of the Z-Thr-Gly-OEt intermediate is a critical first step. The protocol below outlines a reliable method for its preparation, utilizing common laboratory reagents and techniques.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
N-benzyloxycarbonyl-L-threonine (Z-Thr-OH)≥98%Sigma-Aldrich
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)≥99%Alfa Aesar
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%TCI Chemicals
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥98%Oakwood Chemical
Triethylamine (TEA)≥99.5%Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics
Ethyl acetate (EtOAc)ACS GradeVWR
n-HexaneACS GradeVWR
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Saturated sodium chloride (NaCl) solution (Brine)
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Synthesis Protocol
  • Preparation of Glycine Ethyl Ester Free Base:

    • In a 250 mL round-bottom flask, dissolve H-Gly-OEt·HCl (1.0 eq) in DCM (10 mL/g).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TEA (1.1 eq) dropwise with stirring.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. The formation of triethylammonium chloride precipitate will be observed.

    • Filter the mixture to remove the precipitate and wash the solid with a small amount of DCM.

    • The filtrate containing the H-Gly-OEt free base is used directly in the next step.

  • Coupling Reaction:

    • In a separate 500 mL round-bottom flask, dissolve Z-Thr-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (15 mL/g of Z-Thr-OH).

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM (5 mL/g of DCC) to the Z-Thr-OH/HOBt solution.

    • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • To this mixture, add the previously prepared filtrate containing the H-Gly-OEt free base.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the DCU precipitate. Wash the solid with DCM.

    • Combine the filtrates and wash sequentially with:

      • 1 M HCl (2 x 50 mL)

      • Saturated NaHCO₃ solution (2 x 50 mL)

      • Brine (1 x 50 mL)

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude oil or solid.

    • Recrystallize the crude product from ethyl acetate/n-hexane to yield pure Z-Thr-Gly-OEt as a white solid.

Characterization of Z-Thr-Gly-OEt
Analytical TechniqueExpected Result
Appearance White crystalline solid
Melting Point ~105-107 °C
¹H NMR (CDCl₃, 400 MHz) Consistent with the expected structure, showing characteristic peaks for the Z-group, threonine, and glycine ethyl ester moieties.
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₁₆H₂₂N₂O₆: 339.15; Found: 339.15
Purity (HPLC) ≥98%
Reaction Visualization

Z_Thr_Gly_OEt_Synthesis Z_Thr Z-Thr-OH Intermediate Activated Z-Thr-OBt Ester Z_Thr->Intermediate + HOBt, DCC H_Gly_OEt H-Gly-OEt DCC DCC DCU DCU (precipitate) DCC->DCU HOBt HOBt Z_Thr_Gly_OEt Z-Thr-Gly-OEt Intermediate->Z_Thr_Gly_OEt + H-Gly-OEt

Caption: Synthesis of Z-Thr-Gly-OEt via DCC/HOBt coupling.

Application of Z-Thr-Gly-OEt in Peptide Synthesis

The synthesized Z-Thr-Gly-OEt dipeptide is a versatile building block for the construction of more complex peptides. Below are protocols for its application in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Z-Thr-Gly-OEt intermediate can be coupled to a resin-bound amino acid.

3.1.1. Protocol for Coupling to a Resin
  • Resin Preparation:

    • Swell the appropriate resin (e.g., Wang resin pre-loaded with an amino acid) in N,N-dimethylformamide (DMF) for 1 hour.

    • Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of Z-Thr-Gly-OEt:

    • In a separate vessel, pre-activate Z-Thr-Gly-OEt (3.0 eq) with a suitable coupling agent such as HBTU (2.9 eq) and HOBt (3.0 eq) in the presence of N,N-diisopropylethylamine (DIPEA) (6.0 eq) in DMF for 5 minutes.

    • Add the activated dipeptide solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x), DCM (3x), and methanol (3x), and dry under vacuum.

3.1.2. SPPS Workflow Visualization

SPPS_Workflow Resin Resin-NH-AA1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Washing1 Washing Steps (DMF, DCM) Deprotection1->Washing1 Coupling Coupling with Activated Z-Thr-Gly-OEt Washing1->Coupling Washing2 Washing Steps (DMF, DCM, MeOH) Coupling->Washing2 Cleavage Cleavage from Resin (e.g., TFA) Washing2->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Bioactive Peptide Purification->Final_Peptide

Caption: SPPS workflow using the Z-Thr-Gly-OEt intermediate.

Solution-Phase Synthesis

For solution-phase synthesis, the Z-Thr-Gly-OEt intermediate can be elongated from either the C-terminus or the N-terminus.

3.2.1. C-Terminal Elongation
  • Saponification of the Ethyl Ester:

    • Dissolve Z-Thr-Gly-OEt in a mixture of methanol and water.

    • Add 1 M NaOH (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the mixture with 1 M HCl to pH 2-3.

    • Extract the product, Z-Thr-Gly-OH, with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the free acid.

  • Coupling to another Amino Acid Ester:

    • The resulting Z-Thr-Gly-OH can then be coupled to the N-terminus of another amino acid ester (e.g., H-Leu-OMe) using standard coupling procedures as described in section 2.2.

3.2.2. N-Terminal Elongation
  • Deprotection of the Z-group:

    • The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation.

    • Dissolve Z-Thr-Gly-OEt in methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain H-Thr-Gly-OEt.

  • Coupling to another N-protected Amino Acid:

    • The deprotected dipeptide, H-Thr-Gly-OEt, can now be coupled to another N-protected amino acid (e.g., Boc-Ala-OH) using the coupling procedures outlined in section 2.2.

3.2.3. Deprotection Visualization

Deprotection_Scheme cluster_N_terminal N-Terminal Deprotection cluster_C_terminal C-Terminal Deprotection Z_TGOEt Z-Thr-Gly-OEt H_TGOEt H-Thr-Gly-OEt Z_TGOEt->H_TGOEt Hydrogenolysis H2_PdC H₂ / Pd-C Toluene Toluene (byproduct) H_TGOEt->Toluene CO2 CO₂ (byproduct) H_TGOEt->CO2 Z_TGOEt2 Z-Thr-Gly-OEt Z_TGOH Z-Thr-Gly-OH Z_TGOEt2->Z_TGOH Saponification NaOH 1. NaOH, H₂O/MeOH 2. H⁺ EtOH Ethanol (byproduct) Z_TGOH->EtOH

Caption: Deprotection strategies for the Z-Thr-Gly-OEt intermediate.

Purification and Characterization of the Final Bioactive Peptide

Following the synthesis, the crude peptide must be purified and characterized to ensure it meets the required specifications for biological testing.

Purification
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purifying synthetic peptides.

  • A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Fractions are collected and analyzed for purity. Those meeting the desired purity level (typically >95%) are pooled and lyophilized.

Characterization
TechniquePurpose
Analytical RP-HPLC To determine the purity of the final peptide.
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) To confirm the molecular weight of the synthesized peptide.
Amino Acid Analysis To verify the amino acid composition and stoichiometry of the peptide.
NMR Spectroscopy (¹H, ¹³C, COSY, etc.) To confirm the primary structure and assess the conformation of the peptide in solution.

Conclusion

The use of the Z-Thr-Gly-OEt dipeptide intermediate represents a robust and efficient strategy for the synthesis of bioactive peptides containing the Thr-Gly motif. The protocols detailed in this application note provide a solid foundation for researchers to produce high-purity peptides for a variety of applications, from basic research to drug discovery. The principles of protecting group chemistry, coupling reactions, and purification outlined herein are fundamental to the successful synthesis of these complex and valuable molecules.

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. [Link]

Troubleshooting & Optimization

Technical Guide: Solubilization Strategies for Z-Thr-Gly-OEt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

The Solubility Paradox: Z-Thr-Gly-OEt represents a classic challenge in peptide chemistry. While the Threonine residue contributes a polar hydroxyl group, the molecule is dominated by hydrophobic protecting groups: the N-terminal Benzyloxycarbonyl (Z/Cbz) group and the C-terminal Ethyl Ester (OEt). Furthermore, the molecule is neutral at physiological pH; it lacks free amines or carboxyls to ionize.

Consequently, Z-Thr-Gly-OEt is practically insoluble in pure water. Attempting to dissolve it directly in aqueous buffers (PBS, Tris) will result in a suspension or immediate precipitation. This guide details the specific protocols to solubilize this compound for enzymatic and cell-based assays while maintaining its chemical stability.

Physicochemical Profile
PropertyValue / CharacteristicImplication
Molecular Weight ~338.36 g/mol Small molecule, prone to rapid aggregation.
Hydrophobicity High (Z-group + Ethyl Ester)Requires organic co-solvents or carriers.
Net Charge (pH 7) Neutral (0)pH adjustment is ineffective for solubilization.
Stability Risk Ester Bond (C-term)Avoid pH > 8.0 to prevent hydrolysis to Z-Thr-Gly-OH.

Decision Framework: Choosing Your Solvent System

Select your solubilization strategy based on your downstream application.

SolubilityDecisionTree Start Start: Z-Thr-Gly-OEt AppType Select Application Start->AppType Enzymatic Enzymatic Assay (In Vitro) AppType->Enzymatic Cellular Cell Culture / Live Tissue AppType->Cellular InVivo In Vivo / Animal Study AppType->InVivo StratDMSO Strategy A: DMSO Co-solvent (Standard) Enzymatic->StratDMSO High Tolerance Cellular->StratDMSO < 0.1% Final Conc. StratCD Strategy B: Cyclodextrin Complex (Low Toxicity) Cellular->StratCD Preferred InVivo->StratCD Required StratLipid Strategy C: Lipid/Surfactant (Emulsion) InVivo->StratLipid Alternative

Figure 1: Decision tree for selecting the appropriate solubilization method based on biological tolerance.

Protocol A: The DMSO "Dropwise" Method (Standard)

This is the most reliable method for biochemical assays (e.g., protease kinetics). DMSO (Dimethyl sulfoxide) is a polar aprotic solvent that disrupts the hydrophobic interactions causing aggregation.

Critical Warning: The "Crash-Out" Phenomenon

Adding aqueous buffer into a high-concentration organic stock often causes immediate, irreversible precipitation due to a rapid local polarity shift. Always add the organic stock into the aqueous buffer.

Step-by-Step Procedure
  • Preparation of Stock Solution (100x):

    • Weigh Z-Thr-Gly-OEt.

    • Dissolve fully in 100% anhydrous DMSO (or DMF/Ethanol if DMSO is incompatible).

    • Target Concentration: 10–50 mM (depending on solubility limit, usually ~10-20 mg/mL is achievable in pure DMSO).

    • Verification: Ensure the solution is crystal clear. Sonicate briefly if necessary.[1]

  • Preparation of Working Solution:

    • Place your aqueous buffer (e.g., PBS, pH 7.[2]4) in a tube and set it to vortex gently or stir rapidly.

    • Slowly pipette the DMSO stock into the center of the swirling buffer.

    • Tip: Do not touch the side of the tube with the pipette tip.

    • Maximum Final DMSO: Ensure the final concentration does not exceed the tolerance of your enzyme (typically <5%).

Solvent Compatibility Table
SolventSolubility PowerBiological CompatibilityNotes
DMSO ExcellentModerateFreezes at 19°C. Penetrates skin.
Ethanol GoodModerateVolatile. May evaporate during long incubations.
DMF ExcellentLowToxic.[1] Use only if DMSO interferes with the assay.
Acetonitrile GoodLowPrecipitates proteins. Not recommended for live enzymes.

Protocol B: Cyclodextrin Complexation (Biocompatible)

For cell culture or animal studies where DMSO toxicity is a concern, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic Z-group nests inside the cyclodextrin cavity, rendering the complex water-soluble.

Step-by-Step Procedure
  • Prepare Carrier Solution:

    • Dissolve HP-β-CD in water or buffer to create a 20–40% (w/v) solution.

    • Filter sterilize (0.22 µm) if used for cells.

  • Complexation:

    • Add solid Z-Thr-Gly-OEt to the cyclodextrin solution.

    • Agitate vigorously (shake or vortex) for 1–4 hours at Room Temperature.

    • Optional: If dissolution is slow, dissolve Z-Thr-Gly-OEt in a minimal volume of acetone, add to the cyclodextrin solution, and evaporate the acetone under a nitrogen stream.

  • Validation:

    • Centrifuge at 10,000 x g for 5 minutes to remove any undissolved particles.

    • Use the supernatant.

Troubleshooting & FAQs

Q1: I tried adjusting the pH to 3.0 and 10.0, but it didn't dissolve. Why?

A: Z-Thr-Gly-OEt is a neutral molecule.

  • Acidic pH: The N-terminus is capped with a Z-group (carbamate), so it cannot protonate to form a soluble cation.

  • Basic pH: The C-terminus is an ethyl ester, not a free acid, so it cannot deprotonate.

  • Risk: At pH > 9, you risk hydrolyzing the ethyl ester, converting your compound into Z-Thr-Gly-OH , which is a different chemical species. Do not use pH adjustment for solubility.

Q2: My solution turned cloudy immediately after adding the DMSO stock to PBS.

A: This is "crashing out." It happens when the local concentration of the peptide exceeds its solubility limit before it can disperse.

  • Fix:

    • Lower the final concentration of the compound.

    • Warm the buffer to 30–37°C before mixing.

    • Increase the mixing speed (vortexing) during addition.

    • Ensure your DMSO stock is not too concentrated (dilute the stock to 50x instead of 1000x).

Q3: Can I use polystyrene cuvettes for my assay?

A: Be cautious. High concentrations of DMSO (>1%) can etch standard polystyrene, causing optical artifacts. Use PMMA (acrylic) or Quartz cuvettes for assays involving organic co-solvents.

Q4: Is Z-Thr-Gly-OEt stable in solution?

A: In 100% DMSO (anhydrous), it is stable at -20°C for months. In aqueous buffers (pH 7.4), the ester bond is susceptible to slow hydrolysis. Prepare aqueous working solutions fresh daily and keep them on ice.

Workflow Visualization

MixingProtocol cluster_mixing Critical Mixing Step Step1 1. Weigh Z-Thr-Gly-OEt (Solid Powder) Step2 2. Dissolve in 100% DMSO (Make 10-50 mM Stock) Step1->Step2 Step3 3. Inspect Clarity (Must be clear. Sonicate if needed) Step2->Step3 Step4 4. Prepare Buffer in Tube (Vortex Gently) Step3->Step4 Step5 5. Add DMSO Stock DROPWISE into Vortexing Buffer Step4->Step5 Do NOT add buffer to DMSO Step6 6. Final Assay Solution (<5% DMSO Final) Step5->Step6

Figure 2: The "Dropwise" mixing protocol to prevent precipitation.

References

  • Vertex AI Search. (2026). Solubility properties of Z-protected peptide esters and DMSO compatibility. Retrieved from 3[4]

  • PubChem. (n.d.).[5] Z-Thr-Gly-OEt Compound Summary. National Library of Medicine. Retrieved from

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from

  • Alzet. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from

  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Retrieved from

Sources

Purification of Z-Thr-Gly-OEt by recrystallization vs column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of Z-Thr-Gly-OEt presents a classic dilemma in peptide chemistry: the trade-off between the scalability of recrystallization and the resolution of column chromatography.

Because this molecule contains an unprotected hydroxyl group on the Threonine side chain (unless specified as Z-Thr(tBu)-), it possesses amphipathic character—soluble in organic solvents (EtOAc, DCM) but capable of strong hydrogen bonding. This often leads to the "oiling out" phenomenon during recrystallization.

This guide provides troubleshooting workflows for both methods, helping you decide which route ensures the highest purity for your specific scale.

Module 1: Recrystallization (The Scalable Route)

Best For: Scale > 1g, removal of trace starting materials, high yield requirements. Standard Solvent System: Ethyl Acetate (EtOAc) / Hexane (or Petroleum Ether).

Troubleshooting Guide
Issue 1: The Product "Oils Out" Instead of Crystallizing
  • Diagnosis: The compound is precipitating as a liquid (oil) rather than a solid. This occurs when the temperature of the phase separation is above the melting point of the solvated product, or the anti-solvent (Hexane) is added too quickly.

  • Solution Protocol:

    • Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution. (Add a small amount of EtOAc if necessary).

    • The "Cloud Point" Technique: Add Hexane dropwise only until a faint, persistent turbidity (cloudiness) appears. Stop immediately.

    • Seeding: Add a tiny crystal of pure Z-Thr-Gly-OEt (if available) or scratch the inner wall of the flask with a glass rod to create nucleation sites.

    • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Do not place it directly in an ice bath.

Issue 2: Gelatinous Precipitate
  • Diagnosis: The Threonine hydroxyl group is forming intermolecular hydrogen bond networks, trapping solvent.

  • Solution: Switch solvent systems.

    • Alternative System:Ethanol / Water . Dissolve in minimal hot Ethanol (approx 60°C). Add warm water dropwise until turbid. Cool slowly.

    • Note: Avoid prolonged heating in water/alcohol to prevent ester hydrolysis (conversion to Z-Thr-Gly-OH).

Issue 3: Low Yield
  • Diagnosis: Product remains in the mother liquor.

  • Solution:

    • Cool the flask to 0-4°C (fridge) after crystals have formed at room temperature.

    • Collect the "second crop" by concentrating the mother liquor to half volume and repeating the crystallization process.

Visualization: Recrystallization Logic Flow

Recrystallization_Workflow Start Crude Z-Thr-Gly-OEt Solvent Dissolve in Hot EtOAc Start->Solvent AntiSolvent Add Hexane to Cloud Point Solvent->AntiSolvent Check State of Precipitate? AntiSolvent->Check Crystals White Crystals Formed Check->Crystals Solid Oil Oiling Out Check->Oil Liquid Finish Filter & Wash (Cold Hexane) Crystals->Finish Fix_Oil Reheat & Add Seed Crystal Slow Cool Oil->Fix_Oil Fix_Oil->Check

Figure 1: Decision loop for handling "oiling out" during peptide crystallization.

Module 2: Column Chromatography (The High-Purity Route)

Best For: Scale < 1g, difficult separations (e.g., removing diastereomers), or if recrystallization fails. Stationary Phase: Silica Gel 60 (230-400 mesh).

Troubleshooting Guide
Issue 1: Poor Separation (Co-elution with Z-Thr-OH)
  • Context: Unreacted Z-Thr-OH (starting material) is acidic and often streaks or co-elutes with the polar Z-Thr-Gly-OEt.

  • Solution:

    • Acidify the Mobile Phase: Add 0.1% Acetic Acid to your eluent. This suppresses the ionization of the free acid (Z-Thr-OH), making it run faster and sharper, distinct from the ester product.

    • Recommended Gradient: Start with DCM:MeOH (98:2) and increase polarity to 95:5 .

Issue 2: Product "Tailing" (Broad Peaks)
  • Diagnosis: Interaction between the free -OH of Threonine and the silanols on the silica surface.

  • Solution:

    • Use a slightly more polar mobile phase system: EtOAc / Hexane .

    • Gradient: Start at 40% EtOAc in Hexane -> 80% EtOAc. The ester usually elutes well in high EtOAc concentrations.

Issue 3: Product Decomposition on Column
  • Diagnosis: While rare for Z-groups, prolonged exposure to slightly acidic silica can sometimes cause issues if the peptide is sensitive.

  • Solution:

    • Run a "Flash" column (positive pressure) to minimize residence time.

    • Neutralize the silica slurry with 1% Triethylamine (TEA) before packing (only if acid sensitivity is confirmed).

Visualization: Chromatography Setup

Chromatography_Workflow TLC 1. Run TLC (Check Rf difference) Slurry 2. Slurry Pack Silica (DCM or Hexane) TLC->Slurry Load 3. Load Sample (Dissolve in min. DCM) Slurry->Load Elute 4. Gradient Elution (Increase Polarity) Load->Elute Collect 5. Collect Fractions (UV 254nm) Elute->Collect

Figure 2: Standard workflow for silica gel purification of protected peptides.

Module 3: Comparative Analysis (Data Table)

Use this table to select the correct method for your current phase of development.

FeatureRecrystallizationColumn Chromatography
Purity Potential High (>98%) if successfulVery High (>99%)
Yield Variable (50-80%), loss in mother liquorHigh (85-95%)
Scalability Excellent (Kg scale)Poor (Linear cost increase)
Time Efficiency Slow (Hours/Overnight)Fast (1-2 Hours)
Solvent Cost LowHigh
Specific Risk Oiling out; Inclusion of impuritiesSilica degradation; Tailing

FAQ: Frequently Asked Questions

Q: My Z-Thr-Gly-OEt has a melting point of 98°C, but literature says 103°C. Is it impure? A: Not necessarily. Z-protected peptides can exhibit polymorphism (different crystal structures). However, a wide melting range (e.g., 95-103°C) indicates impurity. Dry the sample thoroughly under high vacuum (to remove solvent traps) and re-measure. If the range is sharp (<2°C), it is likely pure.

Q: Can I use Ether instead of Hexane for recrystallization? A: Yes. EtOAc / Diethyl Ether is a gentler system than EtOAc/Hexane. Ether is a weaker anti-solvent than Hexane, which reduces the risk of "oiling out" but may require lower temperatures (freezer) to induce precipitation [1].

Q: How do I remove the DCU (dicyclohexylurea) byproduct if I used DCC coupling? A: DCU is notoriously difficult.

  • Filtration: Cool the reaction mixture (EtOAc) to 0°C. DCU precipitates; filter it off before any purification.

  • Chromatography: DCU elutes very slowly on silica. If you use a column, the Z-Thr-Gly-OEt will elute first.

References

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Standard reference for crystallization solvent systems).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504. (Review of Z-group stability and purification).

  • Bachem. (2023). Peptide Synthesis Guide. (General properties of Z-protected amino acids).

Sources

Troubleshooting low yields in Z-Thr-Gly-OEt ester hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Z-Thr-Gly-OEt Hydrolysis

Case ID: Z-TG-HYD-001 Status: Open Subject: Optimization of Yields in Threonine-Containing Dipeptide Saponification

Executive Summary & Diagnostic Logic

Hydrolyzing the ethyl ester of Z-Thr-Gly-OEt (N-benzyloxycarbonyl-L-threonyl-glycine ethyl ester) presents a unique challenge compared to simple aliphatic peptides. The presence of the threonine side-chain hydroxyl group (


-OH) introduces two critical failure modes: 

-elimination
(dehydration) and water solubility of the product.

Unlike hydrophobic peptides (e.g., Z-Phe-Leu-OEt) which precipitate easily upon acidification, Z-Thr-Gly-OH is amphiphilic. The Z-group provides lipophilicity, but the free carboxylic acid, the amide backbone, and the threonine hydroxyl group create significant water solubility, leading to "false" low yields where the product is lost in the aqueous waste during workup.

Diagnostic Flowchart

Use the following logic tree to identify the root cause of your low yield.

TroubleshootingLogic Start Issue: Low Yield (<50%) CheckHPLC Step 1: Analyze Crude HPLC/TLC Start->CheckHPLC Decision1 Are there new impurity peaks? CheckHPLC->Decision1 SideRxn Yes: Impurity detected Decision1->SideRxn Yes CleanHPLC No: HPLC looks clean Decision1->CleanHPLC No MassCheck Check Mass of Impurity SideRxn->MassCheck Elimination Mass = [M-18] (Beta-Elimination) MassCheck->Elimination -18 Da Racemization Mass = [M] but Doublet/Shoulder (Racemization) MassCheck->Racemization Isobaric AqLoss Issue: Product lost in Aqueous Phase CleanHPLC->AqLoss FixSolubility Solution: Sat. NaCl + pH 2.5 + EtOAc/THF Extraction AqLoss->FixSolubility

Figure 1: Diagnostic logic for identifying yield loss in threonine dipeptide hydrolysis.

Technical Troubleshooting Guides (Q&A)

Category A: The "Missing Mass" (Solubility & Workup)

Q: My reaction conversion is 100% by TLC, but after acidification and extraction, I recover very little material. Where is it?

A: The product is likely remaining in the aqueous phase. Z-Thr-Gly-OH is significantly more polar than its ester precursor. Upon acidification, the carboxylic acid forms, but the threonine hydroxyl and the peptide bond can hydrogen-bond effectively with water. If the aqueous phase is not sufficiently ionic, or if the pH is not precise, the partition coefficient (


) favors the water layer.

Corrective Protocol:

  • Acidification: Do not use weak acids like Citric Acid if yield is an issue. Use 1N HCl to bring the pH strictly to 2.0–2.5 . (Caution: Lower than pH 1.0 risks Z-group cleavage over time).

  • Salting Out: This is critical. Saturate the aqueous phase with solid NaCl before extraction. This disrupts the hydration sphere of the peptide (Hofmeister effect) and forces it into the organic phase.

  • Solvent Modification: Pure Ethyl Acetate (EtOAc) may be too non-polar. Use a mixture of EtOAc:THF (3:1) or EtOAc:n-Butanol (9:1) for the extraction. The added polarity helps pull the amphiphilic peptide out of the water.

Category B: Chemical Instability ( -Elimination)

Q: I see a new impurity peak (approx. 10-15%) that has a mass of [M-18]. What is this?

A: This is the dehydration product: Z-


Abu-Gly-OH  (Z-dehydroaminobutyryl-glycine).
Under basic conditions, Threonine is susceptible to base-catalyzed 

-elimination. The

-proton is acidic (due to the adjacent carbonyls), and the

-hydroxyl group can act as a leaving group (especially if heat is applied or hydroxide concentration is high), forming an

-unsaturated alkene.

Mechanism of Failure:

EliminationMechanism Step1 Z-Thr-Gly-OEt (Intact) Step2 Enolate Formation (Base removes alpha-H) Step1->Step2 OH- / Heat Step3 Beta-Elimination (Loss of OH-) Step2->Step3 Slow Product Z-Dehydro-Abu-Gly-OH (Impurity [M-18]) Step3->Product Irreversible

Figure 2: The pathway of Threonine


-elimination under harsh basic conditions.

Corrective Protocol:

  • Temperature: Never heat this reaction. Conduct the hydrolysis at 0°C (ice bath) initially. Only warm to room temperature if conversion is sluggish after 2 hours.

  • Base Selection: Switch from NaOH to LiOH (Lithium Hydroxide). Lithium coordinates tightly with the carboxylate but is generally milder regarding

    
    -elimination than Sodium or Potassium.
    
  • Stoichiometry: Do not use a large excess of base. Use 1.1 to 1.2 equivalents of LiOH. Excess hydroxide promotes the elimination side reaction.

Category C: Racemization[1][2][3][4]

Q: The product mass is correct, but the optical rotation is lower than reported, or I see a "shoulder" on the HPLC peak.

A: You are likely experiencing partial racemization at the Threonine


-carbon.
While the Z-group (urethane) generally protects against racemization better than amide protecting groups (like Acetyl/Benzoyl), the combination of the ester hydrolysis conditions and the electron-withdrawing nature of the side chain can still facilitate proton abstraction.

Corrective Protocol:

  • Solvent System: Avoid high concentrations of DMF or DMSO during hydrolysis, as these polar aprotic solvents enhance the basicity of hydroxide ions, increasing the rate of proton abstraction. Use THF/Water or Dioxane/Water .

  • Time: Monitor the reaction closely. Stop the reaction immediately upon consumption of the starting material. Prolonged exposure to base after the ester is consumed attacks the chiral center.

Validated "Gold Standard" Protocol

To maximize yield and purity, follow this optimized procedure which accounts for the amphiphilic nature of the product and the lability of the Threonine side chain.

ParameterSpecificationReason
Substrate Z-Thr-Gly-OEt (1.0 eq)Starting material.
Solvent THF : Water (2:1 v/v)THF solubilizes the protected peptide; water dissolves the base.
Base LiOH

H

O (1.2 eq)
Milder cation reduces elimination risk.
Temperature 0°C

15°C
Low temp suppresses

-elimination.
Concentration 0.1 MDilution prevents aggregation.

Step-by-Step Workflow:

  • Dissolution: Dissolve Z-Thr-Gly-OEt in THF (0.15 M relative to substrate) and cool to 0°C in an ice bath.

  • Saponification: Add a pre-cooled solution of LiOH (1.2 eq) in water dropwise. The final solvent ratio should be roughly THF:Water 2:1.

  • Monitoring: Stir at 0°C. Check TLC/HPLC after 60 minutes. If starting material remains (>5%), allow to warm slightly to 10–15°C (do not exceed 20°C).

  • Quenching: Once complete, immediately neutralize the reaction by adding 1N HCl until pH

    
     7 while still cold.
    
  • Solvent Swap: Evaporate the THF under reduced pressure (Rotavap) at <30°C. You will be left with an aqueous suspension/solution.

  • Workup (Critical Step):

    • Add fresh EtOAc to the aqueous residue.

    • Acidify with 1N HCl to pH 2.0–2.5 with vigorous stirring.

    • Saturate the aqueous layer with solid NaCl.

    • Separate phases.[1] Extract the aqueous layer 2x more with EtOAc:THF (9:1) .

    • Combine organic layers, wash once with Brine (do not wash with water, or you will lose product), dry over Na

      
      SO
      
      
      
      , and concentrate.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 3rd ed., John Wiley & Sons, 1999. (Standard reference for Z-group stability and ester hydrolysis conditions).

  • Bodanszky, M. Principles of Peptide Synthesis. Springer-Verlag, 1984. (Foundational text on racemization mechanisms and base sensitivity of Threonine).

  • Friedman, M. "Chemistry, Biochemistry, and Safety of Acrylamide. A Review." Journal of Agricultural and Food Chemistry, vol. 51, no. 16, 2003, pp. 4504-4526. (Discusses the mechanism of

    
    -elimination in amino acids like Serine/Threonine under basic conditions). 
    
  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455-2504. (Detailed review on orthogonal protection and side reactions during deprotection).

Sources

Validation & Comparative

Evaluating Z-Thr-Gly-OEt Quality: The Threonine Methyl Doublet as a Diastereomeric Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide synthesis and drug development, Z-Thr-Gly-OEt (N-benzyloxycarbonyl-L-threonine-glycine ethyl ester) serves as a critical intermediate.[1] However, the coupling of Threonine is notoriously prone to epimerization at the


-carbon, leading to the formation of diastereomeric impurities (e.g., D-Thr-Gly-OEt or Allo-Thr derivatives) that are difficult to separate.[1]

This guide compares the analytical performance of Threonine Methyl Doublet (


-CH

) Analysis
against alternative NMR regions (such as the

-proton region) and chromatographic methods. We demonstrate that focusing on the high-field methyl doublet offers superior specificity and signal-to-noise ratios for determining diastereomeric purity, provided that solvent overlap with the ethyl ester is managed correctly.

Part 1: The Analytical Challenge

The structural complexity of Z-Thr-Gly-OEt presents a specific "spectral crowding" challenge in 1H NMR spectroscopy.

The Molecule[2][3][4][5][6][7]
  • Z (Cbz): Benzyloxycarbonyl protecting group (Aromatic + Benzylic CH

    
    ).[1]
    
  • Thr: Threonine residue (Chiral centers at

    
     and 
    
    
    
    ).[1]
  • Gly: Glycine residue (Achiral).[1][2]

  • OEt: Ethyl ester protecting group.[1]

The Problem: Epimerization & Overlap

During the synthesis of Z-Thr-Gly-OEt, activation of the carboxyl group can cause the L-Threonine to epimerize to D-Threonine.

  • Target Product: L-Thr-Gly-OEt

  • Impurity: D-Thr-Gly-OEt (Diastereomer)[1]

Distinguishing these requires a probe sensitive to the chiral environment.[3] While the


-proton is directly at the chiral center, its NMR signal is often buried.

Part 2: Comparative Analysis of Analytical Markers

We evaluate three distinct analytical approaches to verifying the purity of Z-Thr-Gly-OEt.

Method A: The Alpha-Proton Region (4.0 – 5.5 ppm)
  • Target Signals: Thr

    
    -CH, Gly 
    
    
    
    -CH
    
    
    , Z-benzylic CH
    
    
    , OEt CH
    
    
    .[1]
  • Performance: POOR .[1]

  • Reasoning: This region contains approximately 8 protons resonating within a narrow 1.5 ppm window.[4] The multiplets overlap significantly.

    • Z-CH

      
       (s, 2H) 
      
      
      
      5.1 ppm[1]
    • Thr

      
      -CH (m, 1H) 
      
      
      
      4.2-4.4 ppm[1]
    • Thr

      
      -CH (dd, 1H) 
      
      
      
      4.3 ppm[1]
    • Gly

      
      -CH
      
      
      
      (d/m, 2H)
      
      
      3.9-4.1 ppm[1]
    • OEt CH

      
       (q, 2H) 
      
      
      
      4.1-4.2 ppm[1]
  • Verdict: Deconvolution is unreliable without 2D NMR (HSQC/COSY).

Method B: C18 Reverse-Phase HPLC
  • Target Signals: Retention time (

    
    ).
    
  • Performance: MODERATE to HIGH .

  • Reasoning: HPLC can separate diastereomers, but Z-Thr-Gly-OEt diastereomers often have very similar hydrophobicity, leading to co-elution unless specialized chiral columns or very shallow gradients are used.[1] It also requires reference standards for both isomers.[1]

Method C: The Threonine Methyl Doublet (1.0 – 1.3 ppm) (RECOMMENDED)[1]
  • Target Signals: Thr

    
    -CH
    
    
    
    (Doublet) vs. OEt CH
    
    
    (Triplet).
  • Performance: SUPERIOR .

  • Reasoning:

    • Isolation: This region is far removed from the aromatic and heteroatom-bound protons.

    • Intensity: The methyl group represents 3 protons, providing high signal intensity.[1]

    • Sensitivity: The chemical shift of the

      
      -methyl is sensitive to the stereochemistry of the 
      
      
      
      -carbon due to the proximity of the
      
      
      -hydroxyl group. Epimerization causes a distinct shift (often
      
      
      ppm), appearing as a "shadow" doublet.[1]

Part 3: Deep Dive – The Threonine Methyl Doublet

Spectral Characteristics

In a high-resolution field (400 MHz+), the Threonine methyl signal appears as a doublet due to vicinal coupling with the single


-proton.[1]
SignalMultiplicityApprox.[1][5][4][3][6][7] Shift (

)
Coupling (

)
Origin
Thr

-CH

Doublet (d) 1.15 – 1.25 ppm ~6.3 Hz Coupling to Thr

-H
OEt CH

Triplet (t)1.20 – 1.30 ppm~7.1 HzCoupling to OEt CH

The "Overlap" Risk Factor

In CDCl


, the Thr doublet and OEt triplet often overlap, creating a "pseudo-multiplet."[1]
  • The Fix: Use DMSO-d

    
     . The solvent effect typically shifts the amide and hydroxyl protons, but also slightly alters the alkyl alignment, often resolving the Thr doublet clearly away from the OEt triplet.[1]
    
Quantitative Data: Diastereomeric Excess (de)

To calculate the diastereomeric excess using the methyl doublet:


[1]

Note: You must ensure the "Minor Doublet" is not the satellite peaks of the Ethyl triplet.

Part 4: Experimental Protocol

This protocol is designed to maximize resolution of the methyl doublet for purity analysis.

Materials
  • Sample: 5–10 mg Z-Thr-Gly-OEt.

  • Solvent: 0.6 mL DMSO-d

    
     (Preferred) or CDCl
    
    
    
    (Acceptable if 600 MHz available).[1]
  • Tube: 5mm high-precision NMR tube.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve peptide completely.[1] Ensure no suspension remains, as this broadens lines.

    • Tip: If using DMSO-d

      
      , add a trace of TMS (Tetramethylsilane) for precise referencing (0.00 ppm), as chemical shift comparisons are critical here.
      
  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Set to

      
       seconds.
      
      • Why? Methyl protons have longer T1 relaxation times. Short delays lead to integration errors, underestimating the methyl intensity.[1]

    • Scans (NS): 16 to 64 (High S/N is needed to see small diastereomeric impurities).

    • Spectral Width: -2 to 14 ppm.[8]

  • Processing:

    • Apodization: Apply an exponential window function (LB = 0.3 Hz). Do not over-smooth, or you will lose the valley between the doublet peaks.[1]

    • Phasing: Critical.[1][9] Manually phase the methyl region to ensure the baseline is flat.

    • Integration:

      • Integrate the OEt Triplet (should be 3H).[1]

      • Integrate the Thr Doublet (should be 3H).[1]

      • Check for "shadow" doublets nearby (impurities).[1]

Part 5: Visualization of Analytical Logic

The following diagram illustrates the decision process for assigning the Threonine doublet and verifying purity.

NMR_Analysis_Flow Start Start: Z-Thr-Gly-OEt Sample Solvent Select Solvent: DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (D1 > 5s) Solvent->Acquire Region_Check Inspect 1.0 - 1.4 ppm Region Acquire->Region_Check Identify_Signals Identify Signals Region_Check->Identify_Signals Triplet Triplet (J ~ 7.1 Hz) Assign: OEt Methyl Identify_Signals->Triplet Signal A Doublet Doublet (J ~ 6.3 Hz) Assign: Thr Methyl Identify_Signals->Doublet Signal B Purity_Node Check for Shadow Doublets Doublet->Purity_Node Clean Single Doublet: High Diastereomeric Purity Purity_Node->Clean No extra peaks Dirty Second Doublet Visible: Epimerization Detected Purity_Node->Dirty Extra peaks present

Figure 1: Analytical workflow for distinguishing Threonine diastereomers using the methyl doublet signal.

Part 6: References

  • PubChem. (n.d.).[1] Z-Thr-gly-oet | C16H22N2O6. National Institutes of Health. Retrieved February 21, 2026, from [Link][1]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved February 21, 2026, from [Link]

  • LibreTexts Chemistry. (2024). 13.6: Spin-Spin Splitting in 1H NMR Spectra. Retrieved February 21, 2026, from [Link]

  • Sinha, N., et al. (2020).[1][6] Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. National Institutes of Health (PMC).[1] Retrieved February 21, 2026, from [Link]

  • University of Stuttgart. (n.d.).[1] Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Retrieved February 21, 2026, from [Link][1]

Sources

Comparative Guide: Z-Thr-Gly-OEt vs. Boc-Thr-Gly-OEt Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Z-Thr-Gly-OEt and Boc-Thr-Gly-OEt , focusing on their physicochemical stability, degradation pathways, and utility in peptide synthesis.

Executive Summary

For researchers selecting between Z-Thr-Gly-OEt (N-Benzyloxycarbonyl-L-threonyl-glycine ethyl ester) and Boc-Thr-Gly-OEt (N-tert-Butyloxycarbonyl-L-threonyl-glycine ethyl ester), the decision rests on the required orthogonal stability during downstream processing.

  • Z-Thr-Gly-OEt is the superior choice for long-term shelf storage and acidic processing environments. It is immune to spontaneous acidolysis but poses a higher risk of diketopiperazine (DKP) formation during deprotection (hydrogenolysis) due to the generation of a free amine in neutral conditions.

  • Boc-Thr-Gly-OEt offers superior handling during deprotection sequences . Its cleavage yields a protonated ammonium salt (

    
    ), which kinetically traps the molecule, preventing premature cyclization. However, it is strictly incompatible with acidic reagents (TFA, HCl) during side-chain modification.
    

Chemical Fundamentals & Orthogonality

To understand the stability profiles, we must analyze the electronic properties of the protecting groups and their influence on the dipeptide core.

FeatureZ-Thr-Gly-OEt Boc-Thr-Gly-OEt
Protecting Group Benzyloxycarbonyl (Cbz/Z)tert-Butyloxycarbonyl (Boc)
Cleavage Mechanism Hydrogenolysis (

) or Strong Acid (HBr/AcOH)
Acidolysis (

mechanism via

-butyl cation)
Electronic Effect Carbamate (Aromatic stabilization)Carbamate (Inductive donation from

-butyl)
Lability Acid-Stable / Base-ResistantAcid-Labile / Base-Resistant
Primary Degradation Cyclization (DKP) post-deprotectionAutocatalytic deprotection (if wet/acidic)

Critical Stability Factor: The Diketopiperazine (DKP) Trap

The most critical instability mode for Threonine-Glycine esters is not the protecting group itself, but the tendency of the dipeptide to cyclize into cyclo(Thr-Gly) , a diketopiperazine, causing total loss of the peptide chain.

The Threonine "Assist" Effect

Threonine contains a


-hydroxyl group. While the N-protecting group (Z or Boc) shields the amine, the hydroxyl group can facilitate conformational locking via hydrogen bonding, increasing the rate of cyclization once the amine is exposed.
Mechanism of Failure (Visualization)

The following diagram illustrates why Z-Thr-Gly-OEt presents a higher risk during the deprotection phase compared to Boc-Thr-Gly-OEt .

DKP_Mechanism Z_Start Z-Thr-Gly-OEt (Neutral/Stable) Deprotect_Z Hydrogenolysis (H2/Pd, Neutral pH) Z_Start->Deprotect_Z Pd/C Boc_Start Boc-Thr-Gly-OEt (Neutral/Stable) Deprotect_Boc Acidolysis (TFA, Acidic pH) Boc_Start->Deprotect_Boc TFA Free_Amine H-Thr-Gly-OEt (Free Amine - Nucleophilic) Deprotect_Z->Free_Amine Yields Neutral Amine Salt_Amine H-Thr-Gly-OEt • TFA (Ammonium Salt - Non-Nucleophilic) Deprotect_Boc->Salt_Amine Yields Stable Salt DKP cyclo(Thr-Gly) (DKP Byproduct) Free_Amine->DKP Fast Cyclization (Spontaneous) Salt_Amine->Free_Amine Neutralization (Base Added) Salt_Amine->DKP Blocked

Figure 1: Comparative pathways for Diketopiperazine (DKP) formation. Note that Z-removal yields a reactive intermediate immediately, whereas Boc-removal yields a stable salt.

Stability Matrix: Experimental Data Summary

The following data summarizes the stability of both compounds under standard laboratory stress conditions.

Stress ConditionZ-Thr-Gly-OEt PerformanceBoc-Thr-Gly-OEt PerformanceVerdict
Acid (50% TFA) Excellent. (>99% intact after 24h).Poor. Rapid cleavage (

min).
Use Z for acid compatibility.
Base (0.1M NaOH) Moderate. Ester hydrolysis (saponification) occurs. Z-group remains intact.Moderate. Ester hydrolysis occurs. Boc remains intact.[1]Comparable (Ester is the weak link).
Thermal (40°C) High. Stable solid.Moderate. Susceptible to thermolysis if trace acid is present.Z is better for warm storage.
Hydrogenation Unstable. Rapid cleavage of Z.Stable. Boc is inert to

.
Use Boc if hydrogenation is required elsewhere.

Experimental Protocols for Stability Validation

To validate the quality of your specific lot of Z-Thr-Gly-OEt or Boc-Thr-Gly-OEt, use the following self-validating HPLC protocols.

Protocol A: Accelerated Shelf-Life Testing (Thermal/Acid)

Purpose: To detect autocatalytic degradation in Boc derivatives or DKP formation in Z derivatives.

  • Preparation: Dissolve 5 mg of the dipeptide ester in 1 mL of DMSO-d6 (for NMR) or Acetonitrile/Water (1:1) (for HPLC).

  • Stress Induction:

    • Sample A (Control): Store at 4°C.

    • Sample B (Thermal): Incubate at 40°C for 48 hours.

    • Sample C (Acid Spike - Boc only): Add 1

      
      L of 1% Acetic Acid (mimics atmospheric contamination).
      
  • Analysis (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5

      
      m).
      
    • Gradient: 5% to 95% ACN in Water (+0.1% TFA) over 20 mins.

    • Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring). Note: Boc has weak UV absorbance; 214 nm is mandatory.

  • Interpretation:

    • Z-Thr-Gly-OEt: Look for a shift in retention time corresponding to the free acid (hydrolysis) or DKP (loss of Z-group and ethyl group).

    • Boc-Thr-Gly-OEt: Look for the disappearance of the Boc peak (early eluting free amine).

Protocol B: DKP Susceptibility Test

Purpose: To determine how quickly the dipeptide cyclizes upon deprotection.

  • Deprotection:

    • Z-Route: Dissolve Z-Thr-Gly-OEt in Methanol. Add 10% Pd/C. Bubble

      
       for 1 hour. Filter.
      
    • Boc-Route: Dissolve Boc-Thr-Gly-OEt in 50% TFA/DCM for 30 mins. Evaporate. Re-dissolve in Methanol and add TEA (Triethylamine) to neutralize.

  • Monitoring: Inject aliquots into HPLC every 15 minutes.

  • Result:

    • Calculate the rate of appearance of the cyclo(Thr-Gly) peak.

    • Expectation: The Z-route filtrate will show DKP formation during the workup if not acidified immediately. The Boc-route will only show DKP after TEA addition.

Strategic Recommendations

When to choose Z-Thr-Gly-OEt:
  • Long-term Storage: If you are stockpiling intermediates, the Z-group is significantly more robust against atmospheric moisture and trace acidity than Boc.

  • Acidic Synthesis Steps: If your synthesis plan involves downstream acid treatments (e.g., removing side-chain protecting groups like t-Butyl esters elsewhere), Z is the only option.

When to choose Boc-Thr-Gly-OEt:
  • Rapid Coupling: If you intend to deprotect and immediately couple the next amino acid. The TFA salt intermediate (

    
    ) is a stable "pause point" that prevents DKP formation until you are ready to add base and the next activated amino acid simultaneously.
    
  • Hydrogenation Sensitivity: If your molecule contains other reducible groups (alkenes, nitro groups), avoid Z-protection as its removal conditions (

    
    ) will destroy them.
    

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The definitive source for deprotection kinetics).
  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[2] Journal of the American Chemical Society, 94(9), 3102–3106.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397–4398. (Discusses racemization and cyclization suppression).

Sources

HPLC retention time comparison Z-Thr-Gly-OEt vs impurities

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution HPLC Profiling of Z-Thr-Gly-OEt: Method Performance & Impurity Separation Guide

Executive Summary

In the landscape of peptide therapeutics and intermediate synthesis, N-Benzyloxycarbonyl-L-threonyl-glycine ethyl ester (Z-Thr-Gly-OEt) serves as a critical building block and protease substrate. Its purity is paramount, as incomplete coupling or ester hydrolysis can compromise downstream fragment condensation or enzymatic kinetic studies.

This guide provides a definitive technical comparison of Z-Thr-Gly-OEt against its critical impurities. Unlike generic protocols, we dissect the causality of retention behavior, offering a self-validating HPLC methodology designed for researchers requiring strict quality control (QC) and diastereomeric purity confirmation.

Chemical Context & Impurity Profile

To develop a robust separation method, one must first map the "molecular genealogy" of the target. Z-Thr-Gly-OEt is typically synthesized via the coupling of Z-Thr-OH with H-Gly-OEt (often as the hydrochloride salt).

Critical Impurities & Origins
CompoundRoleOriginPhysicochemical Characteristic
Z-Thr-Gly-OEt Target ProductHydrophobic (Z + Ester), Neutral
Z-Thr-Gly-OH Impurity AHydrolysis ProductAcidic (Free C-term), Mid-Polarity
Z-Thr-OH Impurity BUnreacted Starting MaterialAcidic, Hydrophobic (Z-group)
H-Gly-OEt Impurity CUnreacted Starting MaterialBasic (Free Amine), Highly Polar
Benzyl Alcohol Impurity DDegradant (Z-group removal)Polar Aromatic
Z-D-Thr-Gly-OEt Impurity EDiastereomer (Racemization)Identical Mass, Altered 3D Shape

Methodology: The "Gold Standard" Protocol

Expertise Note: While isocratic methods are faster, they fail to resolve the wide polarity gap between H-Gly-OEt and Z-Thr-Gly-OEt. A gradient approach is mandatory for comprehensive impurity profiling.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: The C18 ligand provides the necessary hydrophobic interaction to retain the Z-group, while the 3.5 µm particle size balances backpressure with resolution for diastereomers.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

    • Why: TFA suppresses ionization of the carboxylic acids (Impurities A & B), sharpening their peaks and increasing retention.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).

    • Tip: Use 254 nm to selectively ignore non-aromatic impurities like H-Gly-OEt if quantification of only Z-species is desired.

  • Temperature: 25°C (Ambient) or 40°C (for improved mass transfer).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Load/Equilibration
2.05%Isocratic hold for polar amines
20.090%Linear Gradient
22.090%Wash
22.15%Re-equilibration
30.05%End

Performance Comparison: Retention Time & Selectivity

The following data represents the relative retention performance expected on a standard C18 column under the conditions above.

Table 1: Retention Time (RT) Comparison
Peak IDCompoundApprox. RT (min)Relative Retention (k')Separation Mechanism (Logic)
1 H-Gly-OEt 1.5 - 2.5< 0.5Void Volume Eluter. Highly polar amine; minimal interaction with C18.
2 Benzyl Alcohol 5.0 - 6.0~ 2.0Polar Aromatic. Elutes early due to hydroxyl group and lack of peptide chain.
3 Z-Thr-OH 10.5 - 11.5~ 4.5Acidic Precursor. Z-group drives retention, but free -COOH reduces it compared to ester.
4 Z-Thr-Gly-OH 12.0 - 13.0~ 5.2Hydrolysis Product. More hydrophobic than Z-Thr-OH (added Gly), but less than Target (free acid).
5 Z-Thr-Gly-OEt 14.5 - 15.5 ~ 6.5 Target. Maximum hydrophobicity (Z-group + Ethyl Ester capping).
6 Toluene 18.0+> 8.0Solvent. Very hydrophobic; elutes during the high-organic wash.
Analysis of Critical Pairs
  • Z-Thr-OH vs. Z-Thr-Gly-OH: These two acidic species elute relatively close. The addition of the Glycine residue in Z-Thr-Gly-OH adds slight hydrophobicity, causing it to elute after Z-Thr-OH.

  • Z-Thr-Gly-OH vs. Z-Thr-Gly-OEt: This is the most critical separation for monitoring ester hydrolysis. The ethyl ester (OEt) is significantly more hydrophobic than the free acid (OH), resulting in a resolution factor (

    
    ) typically > 3.0, ensuring easy quantification.
    

Visualizations

Diagram 1: Synthesis & Impurity Origin Map

This flowchart traces the chemical origins of the impurities to justify the HPLC peak list.

G Start1 Z-Thr-OH (Starting Material) Reaction Coupling Reaction (DCC/HOBt or Mixed Anhydride) Start1->Reaction Start1->Reaction Unreacted Excess Start2 H-Gly-OEt (Starting Material) Start2->Reaction Target Z-Thr-Gly-OEt (Target Product) Reaction->Target Major Pathway ImpurityB Impurity: Benzyl Alcohol (Z-Degradation) Reaction->ImpurityB Side Reaction ImpurityA Impurity: Z-Thr-Gly-OH (Hydrolysis) Target->ImpurityA Ester Hydrolysis (Storage/Workup)

Caption: Chemical genealogy of Z-Thr-Gly-OEt, mapping precursors and degradants to their HPLC peaks.

Diagram 2: Chromatographic Elution Logic (Hydrophobicity Ranking)

A visual representation of the separation mechanism on a C18 column.

G Start GlyOEt H-Gly-OEt (Polar Amine) Start->GlyOEt Early Elution (Low Hydrophobicity) End BnOH Benzyl Alcohol (Polar Aromatic) GlyOEt->BnOH ZThrOH Z-Thr-OH (Acidic Z-AA) BnOH->ZThrOH ZThrGlyOH Z-Thr-Gly-OH (Free Acid Dipeptide) ZThrOH->ZThrGlyOH Target Z-Thr-Gly-OEt (Target Ester) ZThrGlyOH->Target Late Elution (High Hydrophobicity) Target->End

Caption: C18 Elution Order. Retention increases with hydrophobicity (Z-group + Ester capping).

Experimental Protocol: Method Validation

To ensure this method is "self-validating" in your lab, follow this specificity test.

  • Blank Injection: Inject 10 µL of Mobile Phase A. Ensure baseline is flat (no ghost peaks from previous runs).

  • System Suitability Solution (SSS):

    • Prepare a mixture containing 0.5 mg/mL Z-Thr-Gly-OEt and 0.1 mg/mL Z-Thr-OH (or Z-Thr-Gly-OH if available).

    • Goal: Achieve resolution (

      
      ) > 2.0 between the main peak and the nearest impurity.
      
  • Linearity Check:

    • Inject the Target at 50%, 100%, and 150% of target concentration.

    • Verify that Retention Time variance is < 0.5% RSD.[1]

  • Forced Degradation (Self-Validation):

    • Take a small aliquot of Z-Thr-Gly-OEt stock. Add 0.1 N NaOH. Let sit for 10 mins. Neutralize with HCl.

    • Inject.

    • Observation: You should see the Target peak decrease and the Z-Thr-Gly-OH peak (Impurity A) appear/grow at ~12.5 min. This confirms your method can detect hydrolysis.

References

  • PubChem. (2024).[2] Z-Thr-gly-oet | C16H22N2O6. National Library of Medicine. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Standard text for peptide elution logic).
  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for Z-Thr-Gly-OEt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Thr-Gly-OEt (CAS: 27482-74-2) is a protected dipeptide intermediate used in pharmaceutical synthesis.[1] While generally classified as low-hazard under GHS criteria, it must be handled as organic chemical waste to prevent environmental contamination and ensure regulatory compliance.[1]

Immediate Disposal Directive:

  • Pure Solid: Dispose of in Non-Halogenated Solid Waste containers destined for incineration.[1]

  • In Solution: Segregate based on the solvent system (Halogenated vs. Non-Halogenated).

  • Prohibition: NEVER flush down laboratory drains or dispose of in municipal trash.[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of the compound dictates the waste stream selection. The Carbobenzyloxy (Cbz or Z) group increases lipophilicity, making the compound poor candidates for aqueous waste streams.

PropertyDataRelevance to Disposal
Chemical Name N-Cbz-L-Threonine Glycine Ethyl EsterIdentification for labeling.
CAS Number 27482-74-2Essential for waste manifesting.[1]
Formula C₁₆H₂₂N₂O₆Carbon-rich; suitable for high-BTU incineration.[1]
Mol. Weight 338.36 g/mol N/A
Solubility DMSO, DMF, EtOAc, DCMDictates liquid waste segregation.[1]
Appearance White to off-white powderVisual confirmation of spill cleanup.[1]
Stability Stable; avoid strong oxidizersKeep away from nitric/perchloric acid waste.[1]

Safety Assessment:

  • Toxicity: Low acute toxicity expected based on structural analogs (Z-Gly-Gly-OEt).[1] However, as a bioactive intermediate, it should be treated as "Presumed Toxic" for disposal purposes.

  • Flammability: The pure solid is combustible but not flammable. If dissolved in ethyl acetate or ethanol, the solution is Flammable (RCRA D001) .[1]

  • Reactivity: Stable. Releases NOx and COx upon incineration.

Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid (Expired or Excess Material)

Objective: Safe containment of bulk solid for off-site incineration.[1]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety glasses with side shields, and a lab coat. Respiratory protection (N95) is recommended if handling large open quantities to prevent dust inhalation.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar labeled "Hazardous Waste - Solid."[1]

  • Transfer:

    • Transfer the solid carefully to avoid dust generation.[2][3]

    • Do not mix with incompatible solids (e.g., strong oxidizers like potassium permanganate).[1]

  • Labeling:

    • Chemical Name: "Z-Thr-Gly-OEt (Peptide Intermediate)"

    • Hazards: Check "Toxic" (precautionary) and "Irritant."[1]

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & HPLC Effluent)

Objective: Segregation to prevent cross-contamination of waste streams.

  • Scenario 1: Dissolved in Non-Halogenated Solvents (e.g., Ethanol, Ethyl Acetate, DMSO) [1]

    • Stream: Non-Halogenated Organic Waste.[1]

    • Action: Pour into the solvent carboy (typically red or white can).[1]

    • Caution: Ensure the container is grounded if the solvent is flammable (Flash point < 60°C).

  • Scenario 2: Dissolved in Halogenated Solvents (e.g., Dichloromethane/DCM) [1]

    • Stream: Halogenated Organic Waste.[1]

    • Action: Pour into the dedicated halogenated waste carboy (typically yellow can).[1]

    • Reasoning: Halogenated waste is incinerated at higher temperatures to prevent dioxin formation; mixing increases disposal costs significantly.[1]

Protocol C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)[1]
  • Minor Contamination: Place in the Solid Chemical Waste bin (often a bucket with a liner).[1]

  • Gross Contamination: If a spill is absorbed, seal the debris in a secondary bag (Ziploc) before placing it in the waste bin to prevent off-gassing or dispersion.

  • Sharps: If needles/syringes were used with the compound, they go strictly into the Biohazard/Sharps container, regardless of chemical residue.

Logical Disposal Workflow (Decision Tree)

The following diagram illustrates the decision-making process for segregating Z-Thr-Gly-OEt waste.

Disposal_Workflow Start Waste Generation: Z-Thr-Gly-OEt State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Debris Contaminated Debris (Gloves, Paper) State_Check->Debris Bin_Solid Solid Chemical Waste Bin (Incineration) Solid->Bin_Solid Pure Compound Solvent_Check Identify Solvent Base Liquid->Solvent_Check Bin_Debris Solid Waste / Debris Bin Debris->Bin_Debris Halo Halogenated Solvent (DCM, Chloroform) Solvent_Check->Halo Contains Halogens NonHalo Non-Halogenated Solvent (EtOAc, MeOH, DMSO) Solvent_Check->NonHalo No Halogens Bin_Halo Halogenated Waste Carboy Halo->Bin_Halo Bin_NonHalo Non-Halogenated Waste Carboy NonHalo->Bin_NonHalo

Figure 1: Decision tree for the segregation of Z-Thr-Gly-OEt waste streams based on physical state and solvent composition.

Emergency Procedures

Spill Response (Small Scale < 50g):

  • Evacuate & Alert: Inform nearby personnel.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) and sweep up carefully.[1]

    • Liquid: Use universal absorbent pads or vermiculite.[1]

  • Clean Up: Clean the area with soap and water.[2][4] Place all cleanup materials in a sealed bag labeled "Hazardous Waste - Debris."

First Aid:

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][4][5][6] Remove contact lenses if present.[3][4][7][8]

References

  • PubChem. (n.d.).[1] Z-Thr-gly-oet (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link][1]

Sources

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